Product packaging for 3-Hydroxypropyl methacrylate(Cat. No.:CAS No. 2761-09-3)

3-Hydroxypropyl methacrylate

Cat. No.: B1605824
CAS No.: 2761-09-3
M. Wt: 144.17 g/mol
InChI Key: GNSFRPWPOGYVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxypropyl methacrylate (CAS 2761-09-3) is a monofunctional methacrylate monomer characterized by a polymerizable methacryloyl group and a hydroxyl group . This structure makes it a versatile building block in organic synthesis and polymer chemistry, as it readily forms homopolymers and copolymers with a wide range of other monomers, including (meth)acrylic acid, its salts, amides, esters, acrylonitrile, styrene, and vinyl acetate . The pendant hydroxyl groups incorporated into the polymer chain serve as reactive sites for cross-linking with other compounds, such as isocyanates and epoxides, and significantly enhance adhesion to various surfaces . In research and development, this compound is valued for imparting key properties to polymeric materials. These include corrosion resistance, abrasion resistance, improved flexibility, and hydrophobicity . Its primary research applications are in the synthesis of acrylic polyols for high-performance automotive, appliance, and industrial coatings . It is also investigated for use in adhesives, sealants, textile finishes, reactive polymer systems, and as a modifier for resins . Furthermore, it functions as an effective scale inhibitor and dispersant in water treatment applications for industrial cooling water and boiler water systems . The product is typically supplied as a clear, colorless liquid with a characteristic odor and is stabilized with an inhibitor (e.g., MEHQ) to prevent spontaneous polymerization during storage . For safe handling, it must be stored in a dark place, sealed in a dry environment, and at cool temperatures (e.g., 2-8°C) . To ensure the stabilizer remains effective, the monomer must be stored in air (not under an inert atmosphere) . Safety Note: This product is for Research Use Only. It is strictly for laboratory research or industrial manufacturing purposes and is not intended for diagnostic, therapeutic, or personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B1605824 3-Hydroxypropyl methacrylate CAS No. 2761-09-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxypropyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O3/c1-6(2)7(9)10-5-3-4-8/h8H,1,3-5H2,2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

GNSFRPWPOGYVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33594-93-3
Record name 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester, homopolymer
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DSSTOX Substance ID

DTXSID0062630
Record name 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester
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Molecular Weight

144.17 g/mol
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CAS No.

2761-09-3
Record name 3-Hydroxypropyl methacrylate
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Record name 3-Hydroxypropyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester
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Record name 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester
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Record name 3-hydroxypropyl methacrylate
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Record name 3-HYDROXYPROPYL METHACRYLATE
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Synthesis and Advanced Chemical Derivatization of 3 Hydroxypropyl Methacrylate

Methodologies for the Precision Synthesis of 3-Hydroxypropyl Methacrylate (B99206)

The synthesis of 3-Hydroxypropyl methacrylate (HPMA) is primarily achieved through carefully controlled chemical reactions designed to maximize yield and purity. These methods range from classical esterification and ring-opening reactions to more novel approaches aimed at process optimization.

Classical Esterification Routes and Optimization Strategies

The most prevalent industrial synthesis of HPMA involves the ring-opening reaction of an epoxide with methacrylic acid, which is a type of esterification. A common pathway is the reaction of propylene (B89431) oxide with methacrylic acid. google.comatamankimya.com Optimization of this route requires precise control over several parameters to ensure high product purity and minimize side reactions.

Key optimization strategies include:

Molar Ratio Control: Maintaining a specific molar ratio of reactants is crucial. For instance, a molar ratio of epoxypropane to methacrylic acid of 1.05:1 has been shown to be effective. google.com

Temperature and Pressure Management: The reaction is typically conducted at elevated temperatures, such as 90°C, while maintaining the internal reactor pressure below a specific threshold (e.g., 60 KPa) to control the reaction rate and prevent unwanted polymerization. google.com The temperature can be controlled by methods such as water quenching. google.com

Use of Inhibitors: To prevent the premature polymerization of the methacrylate group during synthesis, polymerization inhibitors like methyl hydroquinone (B1673460) or hydroquinone are added to the reaction mixture. google.comresearchgate.net

Real-time Monitoring: The reaction progress is monitored by detecting the concentration of residual methacrylic acid. The reaction is considered complete when the acid content drops below a certain percentage, for example, 0.4% by mass. google.com

Purification: After the reaction, impurities are removed, and the final product is obtained through reduced pressure distillation. google.com

Novel Synthetic Pathways to Enhance Purity and Yield

Advancements in synthetic chemistry have led to alternative pathways for producing hydroxyl-functional methacrylates, which can be adapted for HPMA synthesis. One such method involves the reaction of methacrylic acid with epichlorohydrin (B41342). This route forms a 3-chloro-2-hydroxypropyl methacrylate intermediate, which highlights a different approach to introducing the hydroxypropyl group. While this specific product is a chlorinated analogue, the underlying strategy of using a substituted epoxide offers a versatile platform for creating functional methacrylates.

Another approach involves the use of methacrylic anhydride (B1165640), which can be more cost-effective than other acylating agents and can lead to high yields (85-90%) when byproducts are effectively neutralized. Enzymatic synthesis represents a green chemistry approach, where enzymes are used to catalyze the esterification, often leading to very high selectivity and purity under mild reaction conditions, although this is less commonly reported for HPMA specifically.

Catalysis in this compound Synthesis

Catalysis is fundamental to the efficient synthesis of HPMA. The choice of catalyst depends on the specific reaction pathway.

For the Propylene Oxide Route: A combination of catalysts may be used. One patented process utilizes a catalyst system comprising methyl sodium dichromate and vinylformic acid iron. google.com

For the Epichlorohydrin Route: Base catalysts are often employed to facilitate the reaction. Pyridine is a commonly cited catalyst for the reaction between methacrylic acid and an epoxy-functionalized precursor to yield the corresponding hydroxypropyl methacrylate derivative. researchgate.net

The table below summarizes key parameters for different synthetic approaches.

Parameter Propylene Oxide Route Epichlorohydrin Route
Primary Reactants Methacrylic Acid, Propylene Oxide google.comatamankimya.comMethacrylic Acid, Epichlorohydrin researchgate.net
Typical Catalyst Methyl sodium dichromate, Vinylformic acid iron google.comPyridine researchgate.net
Typical Inhibitor Methyl hydroquinone, Tert-Butyl Hydroquinone google.comHydroquinone researchgate.net
Reaction Temperature ~90-96 °C google.com~85-90 °C researchgate.net
Key Optimization Molar ratio control (1.05:1), Pressure control (<60kPa) google.comNeutralization of solution post-reaction researchgate.net

Functionalization and Derivatization Strategies for this compound

The presence of both a polymerizable methacrylate group and a reactive hydroxyl group makes HPMA a versatile monomer for creating functional polymers. ontosight.aisolubilityofthings.com The hydroxyl group, in particular, serves as a key site for post-polymerization modification or for creating new monomers with tailored properties. chemicalbook.com

Chemical Modification of the Hydroxyl Group

The primary alcohol (-OH) group in HPMA is available for a variety of chemical transformations. Esterification is a common modification, where the hydroxyl group reacts with a carboxylic acid or its derivative. For example, the hydroxyl group of the isomeric 2-hydroxypropyl methacrylate (HPMA) has been reacted with ibuprofen (B1674241) in a one-pot esterification procedure to create a polymerizable drug derivative. nih.gov This demonstrates the accessibility of the hydroxyl group for creating functional ester linkages.

Etherification Reactions for Tailored Side Chains

Etherification is another powerful strategy to modify the properties of HPMA by introducing new functional side chains. This reaction involves converting the hydroxyl group into an ether linkage (R-O-R'). The general mechanism for this transformation on an alcohol like HPMA typically involves two steps:

Deprotonation: The hydroxyl group is first deprotonated by a suitable base (e.g., sodium hydride) to form a more nucleophilic alkoxide ion.

Nucleophilic Substitution: The resulting alkoxide then reacts with an electrophile, commonly an alkyl halide (e.g., 5-bromopent-1-ene), via a nucleophilic substitution reaction (Williamson ether synthesis) to form the desired ether.

This strategy allows for the introduction of a wide array of side chains onto the HPMA backbone, depending on the choice of the alkyl halide or other electrophilic reagent. For instance, reacting HPMA with a long-chain alkyl bromide would increase the hydrophobicity of the resulting monomer. Conversely, using a reagent with a protected functional group would allow for the introduction of new reactive sites. While the general principle of etherification is well-established for alcohols, specific, detailed research findings on the etherification of this compound itself are not extensively documented in the provided search results. However, the etherification of the structurally similar hydroxypropyl cellulose (B213188) with 5-bromopent-1-ene to introduce alkene functionalities has been successfully demonstrated, illustrating the viability of this chemical approach on the hydroxypropyl moiety. researchgate.net

Michael Addition Reactions for Hydroxylated Monomer Synthesis

The Michael addition reaction is a powerful tool for the synthesis of new hydroxylated monomers derived from 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHM). acs.orgacs.orgresearchgate.net This reaction involves the addition of a nucleophile, such as an amine, to the activated double bond of the acrylate (B77674) group in AHM. acs.orgresearchgate.netresearchgate.net This process is highly efficient and often proceeds without the need for a catalyst. acs.orgacs.orgresearchgate.net

By carefully controlling the stoichiometry of the reactants and the reaction temperature, it is possible to selectively produce either the mono-adduct or the bis-adduct. acs.orgacs.orgresearchgate.net The Michael addition of primary amines to AHM initially forms a secondary amine (mono-adduct), which can then react with a second molecule of AHM to yield a tertiary amine (bis-adduct). acs.org This method allows for the synthesis of a variety of dimethacrylate and tetramethacrylate monomers with multiple hydroxyl groups. acs.orgresearchgate.net These highly functionalized monomers are valuable in the formulation of crosslinked polymers with enhanced properties. For instance, the resulting hydroxylated dimethacrylate systems have shown significantly higher rates of polymerization compared to conventional dimethacrylate monomers. acs.orgresearchgate.net

A notable application of this reaction is the synthesis of cysteine methacrylate (CysMA), where the thiol group of cysteine undergoes a Thia-Michael addition to the acrylate moiety of AHM. rsc.org This reaction is catalyzed by a nucleophilic agent like dimethyl phenyl phosphine (B1218219) (DMPP) and proceeds efficiently in an aqueous medium. rsc.orgrsc.org

Synthesis of 3-Chloro-2-hydroxypropyl methacrylate and its Functionalization

3-Chloro-2-hydroxypropyl methacrylate (ClHPMA) is a key functional monomer synthesized from the reaction of methacrylic acid with epichlorohydrin. The presence of both a hydroxyl group and a reactive chlorine atom on the propyl chain makes ClHPMA a versatile platform for post-polymerization modification. rsc.org

The synthesis involves the ring-opening of the epoxide ring of epichlorohydrin by the carboxylic acid. The chlorine atom in ClHPMA is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. rsc.orgrsc.org For example, ClHPMA can be functionalized by reacting it with nucleophiles like amines or imidazoles. rsc.org This reactivity has been exploited to create functional polymers for applications such as chromatography and drug delivery. rsc.orgnih.gov For instance, monoliths prepared by the copolymerization of ClHPMA and a crosslinker can be post-functionalized with triethanolamine (B1662121) to create stationary phases for hydrophilic interaction chromatography (nano-HILIC). nih.gov

Synthesis of 3-Tetrahydrofurfuryloxy-2-hydroxypropyl methacrylate and its Derivatives

3-Tetrahydrofurfuryloxy-2-hydroxypropyl methacrylate (THPMA) is synthesized from methacrylic acid, tetrahydrofurfuryl alcohol, and epichlorohydrin. researchgate.netresearchgate.net This monomer contains a bulky tetrahydrofurfuryl group, which can influence the properties of the resulting polymers.

The synthesis involves a multi-step process where tetrahydrofurfuryl alcohol first reacts with epichlorohydrin, followed by the reaction with methacrylic acid. researchgate.net THPMA can be homopolymerized or copolymerized with other monomers, such as N-vinyl pyrrolidone, using free-radical initiators like benzoyl peroxide to produce polymers with specific characteristics. researchgate.netresearchgate.net The resulting polymers have been characterized using various spectroscopic techniques. researchgate.net

Purification and Characterization of this compound Monomers and Derivatives

The purification of this compound and its derivatives is crucial to ensure the quality and performance of the final polymeric materials. Common purification techniques include distillation under reduced pressure to remove impurities and unreacted starting materials. google.com For non-volatile derivatives, column chromatography is often employed. chemicalbook.com

Characterization of the synthesized monomers and their derivatives is essential to confirm their structure and purity. A combination of analytical techniques is typically used:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for elucidating the chemical structure of the monomers. researchgate.netnih.gov For example, ¹H NMR can be used to confirm the presence of specific functional groups and to determine the composition of copolymers. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthesized compounds. nih.gov

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the monomers and polymers, such as the glass transition temperature. researchgate.net

Advanced Chromatographic Techniques for Purity Assessment (e.g., GC, HPLC)

The assessment of purity for this compound (3-HPMA) is critical for its application, particularly in polymerization processes where impurities can significantly affect the final polymer's properties. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary advanced chromatographic techniques employed for this purpose.

Gas Chromatography (GC)

GC is widely utilized for the routine purity analysis of 3-HPMA. Typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can effectively separate 3-HPMA from volatile impurities and related byproducts from its synthesis. Commercial specifications for 3-HPMA often stipulate a purity of greater than 97.0%, as determined by GC. thegoodscentscompany.com

Common impurities that can be identified and quantified using GC include unreacted starting materials such as methacrylic acid, as well as byproducts like polypropylene (B1209903) glycol monomethacrylate and propylene glycol dimethacrylate. thegoodscentscompany.com In the analysis of polymer resins, GC methods have been developed to quantify residual 3-HPMA monomer. For instance, a capillary column gas chromatography method using an internal standard like isobutyl acrylate can be employed for quantification. regulations.gov A DB-5 column is often suitable for the separation of such components. regulations.gov

Table 1: Typical Impurities in Commercial this compound Identified by GC

Impurity NameTypical Maximum Content (%)
Polypropylene glycol monomethacrylate1.50
Propylene glycol dimethacrylate0.20
Methacrylic Acid0.10
Water0.10

Data sourced from commercial product specifications. thegoodscentscompany.com

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of methacrylate monomers, especially for less volatile impurities or when the monomer is part of a complex mixture, such as a dental resin or polymer eluate. nih.govresearchgate.net Reversed-phase HPLC with an ultraviolet (UV) detector is a common configuration. personalcarecouncil.org

For analysis, a C18 column is frequently used to separate the methacrylate monomers. researchgate.net The mobile phase often consists of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and water, which can be run in either isocratic or gradient elution mode to achieve optimal separation. researchgate.nete3s-conferences.org For example, a method for separating various methacrylate monomers uses an isocratic mobile phase of methanol, acetonitrile, and water (60:15:25 v/v/v). researchgate.net Detection is typically performed at a wavelength of around 210 nm, where the methacrylate functional group absorbs. e3s-conferences.org This technique is particularly valuable for quantifying the amount of unpolymerized 3-HPMA that may be released from a cured polymer matrix. nih.gov

Spectroscopic Characterization (e.g., NMR, IR, Raman) for Structural Elucidation

Spectroscopic methods are indispensable for the structural confirmation of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to provide a detailed map of the carbon-hydrogen framework of 3-HPMA.

¹H NMR: The proton NMR spectrum of 3-HPMA shows distinct signals for the different types of protons. The two vinylic protons of the methacrylate group appear as separate signals around 5.5-6.1 ppm. The methyl group attached to the double bond typically shows a singlet at approximately 1.9 ppm. The protons of the propyl chain appear as multiplets: the methylene (B1212753) group adjacent to the ester oxygen (-O-CH ₂-) at around 4.2 ppm, the methylene group adjacent to the hydroxyl group (-CH ₂-OH) at about 3.7 ppm, and the central methylene group (-CH₂-CH ₂-CH₂-) as a multiplet near 1.9 ppm. mdpi.comrsc.org

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon environments in the molecule. The carbonyl carbon of the ester group is typically found downfield around 167 ppm. The quaternary carbon and the methylene carbon of the double bond appear at approximately 136 ppm and 126 ppm, respectively. The carbons of the propyl chain are observed at around 63 ppm (-O-C H₂-), 58 ppm (-C H₂-OH), and 31 ppm (-CH₂-C H₂-CH₂-). The methyl carbon gives a signal at about 18 ppm. nih.govoregonstate.edu

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
CH ₃-C=~1.9~18
C=CH ₂ (vinyl)~5.5 and ~6.1~126
C =CH₂ (vinyl)-~136
C =O (carbonyl)-~167
-O-C H₂-CH₂-~4.2~63
-CH₂-C H₂-CH₂-~1.9~31
-CH₂-C H₂-OH~3.7~58
-OH Variable-

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. mdpi.comnih.govnih.gov

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups present in 3-HPMA. The spectrum is characterized by several strong absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, indicating hydrogen bonding. nih.govresearchgate.net The sharp, intense peak around 1715-1720 cm⁻¹ corresponds to the C=O stretching of the ester group. The C=C double bond of the methacrylate group gives rise to a stretching vibration band at approximately 1637 cm⁻¹. mdpi.comresearchgate.net Other significant peaks include C-O stretching vibrations between 1000-1300 cm⁻¹ and C-H stretching and bending vibrations. researchgate.netnih.gov

Table 3: Key Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400 (broad)O-H stretchHydroxyl
~2960C-H stretchAlkane (CH₂, CH₃)
~1716C=O stretchα,β-Unsaturated Ester
~1638C=C stretchAlkene
~1160C-O stretchEster

Data sourced from various spectroscopic databases and literature. mdpi.comnih.govresearchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. For 3-HPMA, the most prominent Raman band is the C=C stretching vibration at approximately 1640 cm⁻¹. This peak is particularly useful for monitoring the progress of polymerization, as its intensity decreases as the double bonds are consumed. kpi.uanih.gov The C=O stretching vibration also gives a strong signal, typically around 1700-1725 cm⁻¹. kpi.ua Changes in the position and intensity of the carbonyl band during polymerization can provide insights into changes in hydrogen bonding and electron localization. kpi.uachemicalbook.com

Table 4: Key Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibrational Mode Functional Group
~1725C=O stretch ('free')Carbonyl
~1700C=O stretch (H-bonded)Carbonyl
~1640C=C stretchAlkene
~1455C-H deformationAlkane (CH₂)

Data sourced from various spectroscopic databases and literature. nih.govkpi.uaresearchgate.net

Polymerization Mechanisms and Kinetics of 3 Hydroxypropyl Methacrylate

Homopolymerization of 3-Hydroxypropyl Methacrylate (B99206)

Homopolymerization involves the reaction of HPMA monomers to form a polymer chain consisting of repeating HPMA units. This process can be carried out through several mechanisms, primarily free-radical polymerization.

Conventional free-radical polymerization is a widely utilized method for producing polymethacrylates. The process involves initiation, propagation, and termination steps, where free radicals are generated and react with monomers to form polymer chains. This method is valued for its simplicity and compatibility with a wide range of monomers, including HPMA.

Commonly used initiator systems for methacrylate polymerization include:

Thermal Initiators: Compounds like 2,2'-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) decompose upon heating to generate free radicals scispace.comresearchgate.net. For instance, the homopolymerization of a related monomer, (2-hydroxy-3-phenoxy)propyl methacrylate, was successfully carried out using benzoyl peroxide as an initiator in a 1,4-dioxane solution at 60°C researchgate.net.

Redox Initiator Systems: These systems, such as the combination of benzoyl peroxide (oxidant) and N,N-dimethylaniline (reductant), can initiate polymerization at lower temperatures. Studies on methacrylate bone cements show that increasing the concentration of BPO in a BPO/DMA system leads to a significant increase in the polymerization rate nih.gov. The ratio of oxidant to reductant also influences the final monomer conversion nih.gov.

The concentration of the initiator directly impacts the polymerization kinetics. An increase in initiator concentration generally leads to a higher rate of polymerization due to a greater concentration of radical species. However, it can also result in the formation of polymers with lower molecular weight, as the number of growing chains increases, leading to earlier termination.

Initiator SystemTypical Operating ConditionsInfluence on Kinetics
Benzoyl Peroxide (BPO)Thermal decomposition at 60-90°CRate increases with concentration; affects molecular weight.
2,2'-Azobisisobutyronitrile (AIBN)Thermal decomposition at 60-80°CCommonly used for kinetic studies due to first-order decomposition.
Redox (e.g., BPO/DMA)Room temperature or slightly elevatedEnables lower temperature polymerization; rate is sensitive to the ratio of components.

Control over the polymerization process and the properties of the resulting poly(3-hydroxypropyl methacrylate) are significantly influenced by reaction conditions such as temperature, the choice of solvent, and the initial monomer concentration.

Temperature: Increasing the reaction temperature generally accelerates the rate of polymerization by increasing the decomposition rate of the thermal initiator and the propagation rate constant. However, excessively high temperatures can lead to a decrease in the molecular weight of the polymer due to increased rates of chain transfer and termination reactions. For example, in the polymerization of polymethyl methacrylate (PMMA), elevating the water temperature during polymerization to at least 60°C improves the conversion rate and reduces the amount of residual monomer imaging.org. Thermal degradation studies of poly[(2-hydroxy-3-tetrahydrofurfuryloxy)propyl methacrylate] show that the monomer is the primary product of degradation up to 330°C, indicating the polymer's stability within a certain temperature range researchgate.net.

Solvent: The choice of solvent can affect polymerization kinetics and the solubility of the resulting polymer. For the polymerization of hydroxy-functional methacrylates, solvents like 1,4-dioxane are often employed scispace.comresearchgate.net. The solvent can influence the chain conformation of the growing polymer and the accessibility of the radical center, thereby affecting the propagation and termination rates. The solubility of the final polymer is critical for its processing and application.

Monomer Concentration: The concentration of the monomer is a key factor in the kinetics of free-radical polymerization. The rate of propagation is directly proportional to the monomer concentration youtube.com. A higher initial monomer concentration leads to a faster polymerization rate and typically results in a higher molecular weight polymer, assuming the initiator concentration is held constant.

Thermochemical studies, particularly calorimetry, provide valuable insights into the energetics of polymerization. The heat of polymerization (–ΔH) is an important thermodynamic parameter. For most methacrylate monomers, these values typically range from 13 to 19 kcal per mole scispace.comdntb.gov.ua.

However, studies on the emulsion polymerization of hydroxyalkyl methacrylates have revealed anomalies. Using a Tian-Calvet microcalorimeter, the heats of polymerization for several monomers were measured in aqueous emulsion systems with cetyltrimethylammonium bromide as the emulsifying agent and Fenton's reagent (Fe++ + H2O2) as the initiator scispace.comdntb.gov.ua.

Notably, 2-hydroxyethyl methacrylate and 2-hydroxypropyl methacrylate (an isomer of HPMA) exhibit abnormally low heats of polymerization compared to other non-hydroxylated methacrylates scispace.comdntb.gov.ua. This anomaly is attributed to the solvation of the hydroxyl group in the monomer. In the aqueous solution, the hydroxyl group of the monomer is solvated by water molecules. Upon polymerization, the hydroxyl groups within the polymer chain become shielded and are less accessible for solvation. This difference in solvation energy between the monomer and the polymer results in a lower net heat release during polymerization scispace.comdntb.gov.ua.

MonomerHeat of Polymerization (-ΔH) (kcal/mole)Standard Deviation (cal/mole)
Methacrylic acid15.82100
Methyl methacrylate13.4840
Ethyl methacrylate13.6050
Butyl methacrylate14.04110
2-Hydroxypropyl methacrylate13.0150

Data sourced from thermochemical studies of methacrylate polymerizations in emulsion systems. scispace.comdntb.gov.ua

To achieve better control over polymer architecture, molecular weight, and dispersity, controlled/living radical polymerization (CLRP) techniques are employed. These methods introduce a dynamic equilibrium between active (propagating) radical species and dormant species, minimizing irreversible termination reactions.

Nitroxide-Mediated Polymerization (NMP) is a CLRP technique that stands out for its simplicity, often being thermally initiated without the need for a metal catalyst mdpi.com. NMP facilitates the synthesis of polymers with well-defined structures, low dispersity, and high chain-end functionality imaging.org. This "living" character allows for the sequential addition of different monomers to create well-defined block copolymers mdpi.com.

The mechanism involves a reversible termination between the growing polymer radical chain and a stable nitroxide radical. This forms a thermally labile alkoxyamine at the chain end. At polymerization temperature, this bond can homolytically cleave, regenerating the propagating radical and the nitroxide. This reversible capping process maintains a low concentration of active radicals, suppressing termination reactions and allowing for controlled chain growth mdpi.com.

NMP has been utilized to synthesize block copolymers containing methacrylate monomers. For instance, studies on the NMP of 3-chloro-2-hydroxypropyl methacrylate (a related functional methacrylate) with styrene investigated the impact of comonomer choice, monomer concentration, and temperature on polymerization control to optimize conditions for block copolymer synthesis. This approach allows for the creation of complex macromolecular architectures, such as polystyrene-based block copolymers, which can self-assemble into nanostructures like micelles in selective solvents. The ability to chain extend from a macroinitiator with a different monomer is a key advantage of NMP for producing multi-block copolymers mdpi.com.

Controlled/Living Radical Polymerization of this compound

Atom Transfer Radical Polymerization (ATRP) and Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Atom Transfer Radical Polymerization (ATRP) and Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization are two of the most prevalent methods of controlled radical polymerization (CRP), enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. nih.govresearchgate.net Both techniques are applicable to a wide range of monomers, including methacrylates like this compound (HPMA). researchgate.netrsc.org

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that utilizes a transition metal catalyst (commonly copper) to establish a dynamic equilibrium between active propagating radicals and dormant species. researchgate.net This reversible activation and deactivation process allows for the controlled growth of polymer chains. researchgate.net The polymerization of functional methacrylates, such as those with hydroxyl groups, is well-established via ATRP. For instance, the ATRP of 2-hydroxyethyl methacrylate (HEMA), a structurally similar monomer, has been successfully performed. While specific kinetic data for the ATRP of HPMA is not extensively detailed in the provided literature, the principles are directly transferable. The hydroxyl group on HPMA is generally compatible with the ATRP process, although it can potentially interact with the catalyst complex, influencing the polymerization kinetics. The choice of ligand, solvent, and temperature are crucial parameters for achieving good control over the polymerization of polar monomers like HPMA.

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. rsc.org The propagating radical adds to the CTA, forming a dormant intermediate that can fragment to release a new radical, allowing the original radical to become dormant. This process ensures that all chains have an equal opportunity to grow, leading to polymers with low dispersity. rsc.org RAFT is particularly versatile due to its tolerance of a wide variety of functional groups and reaction conditions. The RAFT polymerization of various methacrylates has been extensively studied. nih.govresearchgate.net For HPMA, the RAFT process would allow for the synthesis of well-defined homopolymers and block copolymers. The selection of an appropriate RAFT agent is critical and depends on the monomer's reactivity. For methacrylates, dithiobenzoates and trithiocarbonates are commonly employed CTAs. Kinetic studies on the RAFT polymerization of similar functional monomers, such as 3-[tris(trimethylsilyloxy)silyl] propyl methacrylate, have demonstrated linear macromolecular growth and low polydispersities (PDI < 1.15) up to high monomer conversions. researchgate.netmonash.edu

Pulsed-Laser Polymerization for Propagation Rate Coefficient Determination

Pulsed-laser polymerization (PLP) coupled with molecular weight distribution (MWD) analysis is a benchmark technique for the accurate determination of the propagation rate coefficient (kp). acs.orgacs.orgcmu.edu This method involves initiating polymerization with short, periodic laser pulses, which generates polymer chains whose molecular weight is directly related to the propagation rate and the time between pulses.

The free-radical propagation rate coefficient for 2-hydroxypropyl methacrylate (HPMA) has been measured using the PLP-MWD technique at temperatures ranging from 30 to 110 °C. acs.orgacs.org The results indicate that HPMA has a significantly higher kp value compared to non-functional methacrylates like methyl methacrylate (MMA). At 50 °C, the kp for HPMA is more than double that of MMA and approximately 50% higher than that of n-dodecyl methacrylate (DMA). acs.orgacs.org This enhanced propagation rate is a notable characteristic of HPMA.

The temperature dependence of the propagation rate coefficient is described by the Arrhenius equation:

kp = A ⋅ e(-Ea / RT)

where A is the pre-exponential factor and Ea is the activation energy. The Arrhenius parameters for HPMA have been determined from the experimental data. acs.org

ParameterValueReference
Activation Energy (Ea)21.0 kJ/mol acs.org
Pre-exponential Factor (A)2.68 x 106 L·mol-1·s-1 acs.org

The following table presents the propagation rate coefficients (kp) for 2-hydroxypropyl methacrylate at various temperatures.

Temperature (°C)kp (L·mol-1·s-1)Reference
301010 acs.org
501490 acs.org
702090 acs.org
902830 acs.org
1103730 acs.org

Photopolymerization of this compound Systems

Photopolymerization refers to a polymerization reaction that is initiated by light. rsc.org For methacrylate systems, this typically involves a free-radical mechanism where a photoinitiator absorbs light (UV or visible) and generates radicals, which then initiate the polymerization of the monomer. rsc.orgnih.gov These systems are widely used in applications such as coatings, adhesives, and dental materials. nist.govresearchgate.net

A typical photopolymerization system for HPMA would consist of:

The Monomer: this compound. Its hydroxyl functionality can contribute to improved adhesion and hydrophilicity of the final polymer.

The Photoinitiator: A molecule that absorbs light and generates initiating radicals. For methacrylate polymerization, Type I (cleavage) and Type II (hydrogen abstraction) photoinitiators are used. nih.gov Examples include benzoin ethers, acetophenones (e.g., DMPA), and phosphine (B1218219) oxides (e.g., BAPO). nih.govpocketdentistry.com The choice of initiator depends on the wavelength of the light source. nih.gov

Co-initiators/Synergists: Often used with Type II photoinitiators, these are typically tertiary amines that act as hydrogen donors to create the initiating radical. nih.gov

The kinetics of photopolymerization can be monitored in real-time using techniques like near-infrared (NIR) spectroscopy or differential scanning calorimetry (DSC) equipped with a light source. nist.govnih.govpocketdentistry.com The rate of polymerization and the final degree of conversion are influenced by factors such as the type and concentration of the photoinitiator, light intensity, and the viscosity of the monomer formulation. nist.govnih.gov The presence of the hydroxyl group in HPMA can lead to hydrogen bonding, which may increase the viscosity of the resin and affect the polymerization kinetics. nist.gov

Copolymerization of this compound

Copolymerization with Vinyl Monomers: Reactivity Ratios and Compositional Control

Copolymerization is a process where two or more different types of monomers are polymerized together to form a copolymer. The composition and sequence distribution of the monomer units in the final polymer are determined by the monomer feed composition and the monomer reactivity ratios, r1 and r2.

The reactivity ratios are defined as:

r1 = k11 / k12

r2 = k22 / k21

where k11 and k22 are the rate constants for a propagating chain ending in monomer 1 or 2 adding another monomer of the same type, and k12 and k21 are the rate constants for adding a monomer of the opposite type.

The product of the reactivity ratios (r1r2) indicates the tendency of the system toward a particular copolymer structure:

r1r2 ≈ 1: Ideal or random copolymerization. The monomer units are arranged randomly along the chain.

r1r2 ≈ 0: Alternating copolymerization. The monomers tend to add to the chain in an alternating sequence.

r1 > 1 and r2 > 1: Tendency toward block copolymer formation, which is rare in free-radical polymerization.

For example, in the copolymerization of ethyl methacrylate (EMA) with methacrylamide (MAM), the reactivity ratios were found to be r1 = 0.197 and r2 = 0.230, with the product (r1r2 = 0.045) indicating a strong tendency towards alternation. ekb.eg In contrast, for vinyl acetate (VAC) with MAM, the ratios were r1 = 0.294 and r2 = 4.314, suggesting the formation of a copolymer with blocks of MAM. ekb.eg By carefully selecting the comonomer and controlling the feed ratio, the composition of copolymers containing HPMA can be tailored for specific applications.

Synthesis of Block Copolymers Containing this compound Units

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of well-defined block copolymers containing functional monomers like HPMA is typically achieved through controlled/"living" polymerization techniques such as ATRP and RAFT. nih.gov The general strategy involves the sequential polymerization of different monomers.

For example, a block copolymer of polystyrene and poly(this compound) (PS-b-PHPMA) could be synthesized by first polymerizing styrene using an appropriate initiator to create a polystyrene macroinitiator. Then, in a second step, HPMA is added and polymerized from the active end of the polystyrene chain.

Research has been conducted on the synthesis of block copolymers containing 3-chloro-2-hydroxypropyl methacrylate (ClHPMA), a derivative of HPMA, using nitroxide-mediated polymerization (NMP). rsc.orgrsc.org In these studies, a polystyrene (PS) macroinitiator was chain-extended with a mixture of ClHPMA and a styrenic comonomer to create well-defined block copolymers. rsc.orgrsc.org A similar approach using ATRP or RAFT would be applicable for the direct synthesis of block copolymers with HPMA. The synthesis of amphiphilic block copolymers containing a hydrophilic PHPMA block and a hydrophobic block (e.g., polymethyl methacrylate or polystyrene) is of particular interest for applications involving self-assembly in solution. nih.govacs.org

Graft Copolymerization Utilizing this compound

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. cmu.edutandfonline.com HPMA can be incorporated into graft copolymers through several strategies, primarily the "grafting from" and "grafting through" methods. nih.govcmu.edu

"Grafting From" Method: In this approach, the main polymer backbone contains initiating sites from which the side chains are grown. The hydroxyl groups of HPMA units within a polymer backbone can be chemically modified to become initiators for a subsequent polymerization. For example, the -OH groups can be reacted with 2-bromoisobutyryl bromide to create ATRP initiating sites along the backbone. A different monomer can then be polymerized from these sites to form the grafted chains. This method allows for the synthesis of graft copolymers with a high density of side chains. ncsu.edu

"Grafting Through" (or Macromonomer) Method: This technique involves the copolymerization of a low-molecular-weight monomer with a macromonomer (a polymer chain with a polymerizable end group). cmu.edutandfonline.comtandfonline.com A PHPMA chain could be synthesized via a controlled polymerization technique, such as RAFT, and then functionalized at its end with a polymerizable group (e.g., a methacrylate group). This PHPMA macromonomer can then be copolymerized with another vinyl monomer (like styrene or methyl methacrylate) to form a graft copolymer with a different backbone and PHPMA side chains. cmu.educmu.edu The spacing and length of the grafted chains can be controlled by the reaction conditions and the reactivity ratios of the monomer and macromonomer. cmu.educmu.edu

Polymer Microstructure Analysis

The microstructure of a polymer chain, including the stereochemical arrangement of its monomer units (tacticity) and their directional orientation (regiochemistry), profoundly impacts the material's physical and chemical properties.

The spatial arrangement of the ester side chains along the polymer backbone is known as tacticity. wikipedia.org For PHPMA, three primary arrangements, or triads, can be distinguished:

Isotactic (m-m): The side chains are all located on the same side of the polymer backbone.

Syndiotactic (r-r): The side chains are arranged on alternating sides of the polymer backbone.

Heterotactic (m-r): The side chains are arranged in a random, alternating sequence.

The primary method for determining the tacticity of polymethacrylates, including PHPMA, is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR. kpi.uameasurlabs.com By analyzing the chemical shifts of specific carbon atoms in the polymer backbone (such as the quaternary, α-methyl, and carbonyl carbons), the relative proportions of isotactic, syndiotactic, and heterotactic triads can be quantified. kpi.ua

In free-radical polymerization, the method most commonly used to synthesize PHPMA, the addition of monomers is governed by steric and electronic factors that favor a specific stereochemical outcome. nih.gov For methacrylates, the bulky ester side group and the methyl group on the α-carbon create steric hindrance that preferentially leads to a trans addition to the growing polymer chain. This results in a polymer that is rich in syndiotactic triads. kpi.ua Studies on various polymethacrylates produced by radical initiation confirm that they are all predominantly syndiotactic. kpi.ua

The table below shows representative triad fractions for a polymethacrylate synthesized via a typical free-radical process.

Tacticity TriadSymbolTypical Fraction (%)
Syndiotacticrr~60-65%
Heterotacticmr~30-35%
Isotacticmm~4-6%

This interactive table provides a general representation of tacticity distribution in radically polymerized methacrylates. Specific values for PHPMA may vary based on precise reaction conditions.

The regiochemistry of polymerization refers to the orientation of the monomer units as they add to the polymer chain. For a vinyl monomer like HPMA, two main possibilities exist:

Head-to-Tail Polymerization: The most common arrangement, where the α-carbon (head) of an incoming monomer adds to the β-carbon (tail) of the growing polymer radical. This results in a regular structure with the side chains separated by two backbone carbons.

Head-to-Head, Tail-to-Tail Polymerization: A less common arrangement where head-to-head and tail-to-tail additions occur. This leads to structural defects in the polymer chain, with side chains located on adjacent backbone carbons.

In the free-radical polymerization of methacrylates, including HPMA, chain growth occurs almost exclusively via the head-to-tail mechanism. This strong preference is attributed to two primary factors:

Steric Hindrance: The presence of both a methyl group and the bulky hydroxypropyl ester group on the α-carbon (the "head") makes a head-to-head addition sterically unfavorable.

Radical Stability: The addition of a radical to the unsubstituted β-carbon (the "tail") of an HPMA monomer results in the formation of a more stable tertiary radical on the α-carbon. This tertiary radical is stabilized by the adjacent ester group. The alternative addition to the α-carbon would produce a less stable primary radical.

Due to these factors, the occurrence of head-to-head or tail-to-tail linkages in PHPMA synthesized by radical polymerization is extremely rare and often negligible.

Influences on Polymerization Behavior

The polymerization of HPMA is sensitive to various external factors, including the presence of inhibitors, the choice of solvent, and the use of novel reaction media like ionic liquids. These factors can significantly alter the reaction kinetics and, consequently, the final polymer characteristics.

Inhibitors are chemical compounds added to monomers like HPMA to prevent spontaneous polymerization during transport and storage. researchgate.net These unwanted reactions can be initiated by light, heat, or contaminants. longchangchemical.com The most widely used inhibitors for methacrylate monomers are phenolic compounds and quinones. google.comnih.gov For HPMA, the monomethyl ether of hydroquinone (B1673460) (MEHQ) is a commonly used inhibitor. polysciences.com

The mechanism of inhibition involves the scavenging of free radicals. When an initiating radical (R•) is formed, the inhibitor molecule (InH) rapidly reacts with it to form a non-radical product or a very low-activity radical (In•) that is incapable of initiating a new polymer chain. iu.edu

R• + InH → RH + In•

Phenolic inhibitors, such as hydroquinone and MEHQ, are particularly effective in the presence of oxygen. longchangchemical.comgoogle.com The phenol is oxidized to a quinone, which is the active inhibiting species that terminates radical chains. longchangchemical.com The effectiveness of an inhibitor is determined by how quickly it can react with and neutralize free radicals before they can react with monomer units to begin propagation. iu.edu

The table below lists common inhibitors used for methacrylate monomers.

InhibitorAbbreviationChemical Family
HydroquinoneHQPhenol
Monomethyl Ether of HydroquinoneMEHQPhenol
Butylated HydroxytolueneBHTPhenol
BenzoquinoneBQQuinone
PhenothiazinePTZThiazine

This interactive table summarizes common inhibitors. The choice and concentration depend on the specific monomer and storage conditions.

Ionic liquids (ILs) are salts with melting points below 100 °C that have been explored as alternative solvents for polymerization reactions. researchgate.net Studies using pulsed laser polymerization have shown that ILs are not merely inert media but can actively influence the propagation kinetics of HPMA. semanticscholar.orgdntb.gov.ua A significant finding is that the propagation rate coefficient (k_p_) for HPMA can be strongly enhanced when the polymerization is conducted in certain ionic liquids compared to bulk or conventional organic solvents. semanticscholar.org

This influence is attributed to specific interactions between the IL, the monomer, and the growing polymer radical. To quantify these solvent effects, a Linear Solvation Energy Relationship (LSER) based on Kamlet-Taft solvatochromic parameters is often used. semanticscholar.org This model correlates changes in k_p_ with the following solvent properties:

π *: An index of the solvent's dipolarity and polarizability.

α : A measure of the solvent's hydrogen-bond donating acidity.

β : A measure of the solvent's hydrogen-bond accepting basicity.

For HPMA, research indicates that the dipolarity/polarizability (π*) and the hydrogen bond–donating ability (α) of the solvent are the major contributors to the observed variations in k_p_. semanticscholar.org In contrast, the hydrogen bond–accepting ability (β) appears to be of lesser importance. The interactions between the hydroxyl group of the HPMA monomer and the anion of the ionic liquid are considered dominant in influencing the reaction rate. semanticscholar.org

Conventional organic solvents also exert a significant influence on the polymerization kinetics of HPMA. The polarity and proticity of the solvent can alter the solution propagation rate. rsc.orgrsc.org This effect is particularly pronounced in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.net

Studies on the RAFT polymerization of HPMA in solvent mixtures have demonstrated a clear relationship between solvent composition and the apparent propagation rate constant (k_p,app_). For instance, when using mixtures of water with either N,N-dimethylformamide (DMF) or 1,4-dioxane, increasing the water content leads to a gradual increase in k_p,app_. researchgate.net

The table below presents data on how solvent composition affects the apparent propagation rate constant during the SI-RAFT polymerization of HPMA.

EntrySolvent Composition (v/v)Apparent Propagation Rate Constant (k_p,app) x 10⁻⁴ (s⁻¹)
1DMF 100%1.05
2DMF 75% / Water 25%1.25
3DMF 50% / Water 50%1.48
4DMF 25% / Water 75%1.62
51,4-Dioxane 75% / Water 25%1.13
61,4-Dioxane 50% / Water 50%1.41
71,4-Dioxane 25% / Water 75%1.54

This interactive table is based on findings reported in scientific literature, illustrating the trend of increasing k_p,app_ with higher water content in the solvent mixture. researchgate.net

Advanced Polymeric Materials and Systems Incorporating 3 Hydroxypropyl Methacrylate

Hydrogels Based on 3-Hydroxypropyl Methacrylate (B99206)

Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, have been a significant area of research for materials incorporating 3-HPMA. The presence of the hydroxyl group in 3-HPMA enhances the water-absorbing capacity and biocompatibility of these materials.

The synthesis of hydrogels containing 3-Hydroxypropyl methacrylate is typically achieved through free-radical polymerization. This process involves the polymerization of the 3-HPMA monomer in the presence of a cross-linking agent, which forms covalent bonds between the polymer chains, creating the hydrogel network. The choice of cross-linker and its concentration are critical parameters that influence the final properties of the hydrogel, including its swelling behavior and mechanical strength.

The swelling of these hydrogels is a key characteristic, governed by the balance between the osmotic force driving water into the network and the elastic retractile force of the cross-linked polymer chains. The hydrophilic nature of the pendant hydroxyl groups in the poly(3-HPMA) chains facilitates the absorption of water, leading to the expansion of the hydrogel. The equilibrium swelling ratio is influenced by several factors, including the cross-linking density, the temperature, and the ionic strength of the surrounding medium. Generally, a lower cross-linking density results in a higher swelling capacity due to greater flexibility of the polymer network. The swelling process is typically endothermic, meaning that an increase in temperature can lead to a moderate increase in the equilibrium water content.

Interpenetrating Polymer Networks (IPNs) are a class of polymer blends where at least one polymer network is synthesized and/or cross-linked in the immediate presence of the other. This unique structure can lead to materials with synergistic properties that are not attainable with individual polymer networks. The incorporation of this compound into IPNs can enhance their hydrophilicity and biocompatibility.

A common approach to synthesizing IPNs involving 3-HPMA is through a sequential polymerization process. For instance, a first network, such as a polyurethane, can be formed, and then this network is swollen with a mixture of 3-HPMA, a cross-linker, and an initiator. Subsequent polymerization of the 3-HPMA mixture results in the formation of a second, interpenetrating network. The resulting IPN can exhibit improved mechanical properties, such as increased tensile strength and modulus, compared to the individual component networks. The specific properties of the IPN can be tailored by adjusting the composition and cross-linking densities of the constituent networks. For example, polyurethane methacrylate/silicone IPNs have been synthesized through a combination of UV-light curing for the polyurethane methacrylate network and condensation for the silicone network. mdpi.com

Stimuli-responsive, or "smart," hydrogels are materials that undergo significant changes in their properties in response to small changes in their external environment, such as pH or temperature. mdpi.com Hydrogels containing this compound can be designed to exhibit these responsive behaviors, often through copolymerization with functional monomers.

pH-Responsive Hydrogels: To impart pH sensitivity, 3-HPMA can be copolymerized with monomers containing ionizable groups, such as acrylic acid or dimethylaminoethyl methacrylate (DMAEMA). In such hydrogels, the degree of swelling is dependent on the pH of the surrounding medium. For example, in a copolymer hydrogel of 3-HPMA and a basic monomer like DMAEMA, the hydrogel will swell more at lower pH values due to the protonation of the amine groups, which leads to electrostatic repulsion between the polymer chains and an increased influx of water. nih.gov Conversely, at higher pH values, the amine groups are deprotonated, reducing repulsion and causing the hydrogel to shrink. nih.gov

Thermo-Responsive Hydrogels: Thermo-responsiveness is often achieved by copolymerizing 3-HPMA with temperature-sensitive polymers, most notably poly(N-isopropylacrylamide) (PNIPAm). PNIPAm exhibits a lower critical solution temperature (LCST) around 32°C in water. researchgate.net Below this temperature, the polymer is hydrophilic and soluble, while above the LCST, it becomes hydrophobic and precipitates. In a hydrogel network, this transition manifests as a significant change in swelling. Copolymerizing 3-HPMA with NIPAm can modulate the LCST and the swelling behavior of the resulting hydrogel. The inclusion of the hydrophilic 3-HPMA can increase the LCST of the copolymer hydrogel. These thermo-responsive hydrogels will be in a swollen state at temperatures below their LCST and will deswell, releasing water, at temperatures above their LCST.

Functional Polymers and Nanomaterials

The versatility of this compound extends to the creation of functional polymers and nanomaterials with complex architectures and specific applications, particularly in the biomedical field.

Star-shaped polymers are a class of branched macromolecules with multiple linear polymer chains, or "arms," radiating from a central core. researchgate.net These structures have gained significant attention as nanocarriers for drug delivery due to their unique properties, such as a high drug-loading capacity and enhanced stability compared to their linear counterparts. Star-like polymers with cores composed of poly(this compound) (PHPMA) have been synthesized and investigated for their potential in nanomedicine. researchgate.net

These nanocarriers are often synthesized using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net This method allows for the precise control over the architecture of the star polymer, including the number and length of the arms. A typical design involves a hydrophobic PHPMA core, which can encapsulate hydrophobic drugs, and hydrophilic arms, for example, made of poly(oligoethylene glycol methacrylate) (POEGMA), which provide aqueous stability and biocompatibility. researchgate.net

Research has demonstrated that these star-like nanocarriers can achieve high encapsulation and loading efficiencies for various therapeutic agents. researchgate.net The release of the encapsulated drug can be modulated by the composition and structure of the star polymer.

Encapsulation and Loading Efficiency of Star-like PHPMA/POEGMA Nanocarriers for Different Drugs. researchgate.net
DrugEncapsulation Efficiency (%)Loading Efficiency (wt%)Aggregate Size (nm)
Rhodamine B>951011-116
Resveratrol>951011-116
Curcumin>951011-116

Initiated Chemical Vapor Deposition (iCVD) is a solvent-free technique for depositing thin polymer films onto various substrates. researchgate.net This method is particularly advantageous for creating conformal coatings with high purity and retention of the monomer's functionality. Poly(this compound) (PHPMA) thin films have been successfully deposited using iCVD. researchgate.net

The iCVD process for PHPMA involves introducing the 3-HPMA monomer vapor and a thermally decomposable initiator, such as tert-butyl peroxide (TBPO), into a vacuum chamber. The initiator is activated by heated filaments, creating free radicals that initiate the polymerization of the monomer adsorbed on a cooled substrate. This process allows for the formation of uniform and high-quality PHPMA thin films.

The deposition rate of the PHPMA film is a critical parameter that can be controlled by various process conditions, most notably the substrate temperature. Studies have shown a direct relationship between the substrate temperature and the deposition rate, indicating a surface-kinetics limited regime. researchgate.net This means that at higher substrate temperatures, within a certain range, the rate of the surface polymerization reaction increases, leading to a faster film growth.

Effect of Substrate Temperature on the Deposition Rate of PHPMA Thin Films via iCVD. researchgate.net
Substrate Temperature (°C)Deposition Rate (nm/min)
25~40
30~55
35~70
40~83

The resulting iCVD PHPMA films exhibit high structural retention of the monomer's chemical functionalities, making them suitable for applications where the hydrophilic and reactive nature of the hydroxyl groups is desired.

Composites and Hybrid Materials

The incorporation of inorganic nanoparticles into a polymer matrix is a widely used strategy to create composite materials with enhanced properties. mdpi.com Poly(this compound) is utilized as a matrix for such composites, where its inherent properties are augmented by the addition of nano-sized fillers. The hydroxyl groups present in the HPMA monomer structure are particularly beneficial as they can improve adhesion and increase compatibility between the organic polymer matrix and the surface of the inorganic nanoparticles. nih.govatamankimya.com

Various types of inorganic nanoparticles are used as fillers, including metals, metal oxides, and ceramics. nih.gov Common examples used in conjunction with methacrylate-based polymers include silica (B1680970) (SiO₂), titanium dioxide (TiO₂), and zinc oxide (ZnO). nih.govmdpi.com The resulting polymer-inorganic nanocomposites (PINCs) can exhibit synergistically improved properties, such as enhanced mechanical strength, thermal stability, and tailored optical or magnetic characteristics. mdpi.comnih.gov For instance, the addition of silica nanoparticles to a poly(trimethylhexamethylene terephthalamide) matrix increased the yield stress and modulus of the composite. mdpi.com

Synthesis methods for these composites are varied and include techniques like the sol-gel process, in situ polymerization, and melt intercalation. mdpi.com The sol-gel technique is an efficient chemical method for embedding silica particles in methacrylate resins, improving the compatibility of the filler with the monomer to be polymerized. researchgate.net

A specific application of this technology is in the development of materials for bone regeneration. One study explored the synthesis of a p(HPMA) cryogel incorporated with zinc (Zn) and cerium (Ce) substituted hydroxyapatite (B223615) nanoparticles, aiming to create a scaffold for healing femoral fractures. sigmaaldrich.com

Table 3: Inorganic Nanoparticles in Methacrylate Polymer Composites

Inorganic NanoparticlePolymer Matrix ComponentResulting Property EnhancementReference
Silica (SiO₂) Poly(hydroxyethyl methacrylate)Improved compatibility, potential for reduced polymerization shrinkage. researchgate.net
Titanium Dioxide (TiO₂) Polymethyl Methacrylate (PMMA)Improved heat stability, reduced shrinkage stress, increased flexural strength. mdpi.com
Zn/Ce substituted Hydroxyapatite Poly(this compound)Designed for bone fracture healing applications. sigmaaldrich.com
Zirconium Dioxide (ZrO₂) PMMAIncreased hardness and wear resistance. mdpi.com

Poly(this compound) and related methacrylate polymers are foundational materials in restorative dentistry and are being explored for orthopedic applications. sigmaaldrich.comnih.gov Polymethyl methacrylate (PMMA)-based resins are widely used for applications such as denture bases, temporary crowns, and adhesives due to their biocompatibility, stability, and aesthetics. encyclopedia.pubnih.gov However, their mechanical properties can be insufficient for certain stress-bearing applications. encyclopedia.pubmdpi.com

HPMA is often included as a comonomer in dental resin formulations to improve their performance. nih.gov It is frequently mixed with other monomers like bisphenol A glycerolate dimethacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA). nih.gov The hydroxyl groups of HPMA are crucial for enhancing adhesion to tooth surfaces and other materials. atamankimya.comkowachemical.com

To overcome the mechanical limitations of unfilled acrylic resins, dental composites are formulated by incorporating inorganic fillers into the polymer matrix. encyclopedia.pub The use of prepolymerized hybrid particles, such as those made from poly(hydroxyethyl methacrylate)/silica (PHEMA/SiO₂), as fillers can improve compatibility with the monomer matrix and allow for a high filler load, which in turn reduces polymerization shrinkage—a common issue in dental restorations. researchgate.net A study on a novel dental material mixed HPMA and Bis-GMA as the main ingredients with other components to create a resin cement with high shear bond strength and no cytotoxicity. nih.gov

In the orthopedic field, the unique properties of HPMA-based materials are being harnessed for bone tissue engineering. As mentioned previously, cryogels made from p(HPMA) and incorporated with bioactive inorganic nanoparticles like hydroxyapatite are under investigation as scaffolds to promote the healing of bone fractures. sigmaaldrich.com

Table 4: Example Formulation of a Dental Resin Cement Containing HPMA

Component TypeChemical Name/AbbreviationFunctionReference
Main Monomer This compound (HPMA)Base resin component, promotes adhesion nih.gov
Main Monomer Bisphenol A glycerolate dimethacrylate (Bis-GMA)Base resin component nih.gov
Cross-linking Monomer Triethylene glycol dimethacrylate (TEGDMA)Diluent, cross-linker nih.gov
Photo-initiator CamphoroquinoneInitiates polymerization upon light exposure nih.gov
Inhibitor Butylated hydroxytoluene (BHT)Prevents premature polymerization nih.gov

This compound is a key monomer used in the synthesis of acrylic polymers for high-performance coatings and adhesives. atamankimya.comkowachemical.comparchem.com It is a versatile component used in various formulations, including hot-curing acrylic coatings, UV-curable systems, and photosensitive coatings. atamankimya.comsddmcsy.com

The primary advantage of incorporating HPMA into these formulations is the presence of the hydroxyl (-OH) functional group. atamankimya.comkowachemical.com This group significantly improves adhesion to a wide variety of surfaces and substrates, a critical performance characteristic for both coatings and adhesives. atamankimya.comkowachemical.com The hydroxyl groups also provide sites for cross-linking reactions, which can enhance the durability and chemical resistance of the cured film. atamankimya.comkowachemical.com

The inclusion of HPMA in coating and adhesive formulations offers a range of performance benefits. It can impart improved resistance to corrosion, fogging, and abrasion. atamankimya.comkowachemical.com Furthermore, HPMA is characterized as a relatively non-volatile, non-toxic, and non-yellowing monomer, contributing to low odor, stable color, and reduced volatility in the final products. atamankimya.com These attributes make it a valuable component for producing high-quality and durable finishes and bonds for automotive, appliance, and metal applications. atamankimya.comkowachemical.com

Table 5: Functional Benefits of HPMA in Coatings and Adhesives

Functional BenefitMechanism/ReasonReference
Enhanced Adhesion Presence of hydroxyl groups that bond with surfaces. atamankimya.comkowachemical.com
Improved Corrosion Resistance Contributes to a more durable and less permeable coating. atamankimya.comkowachemical.com
Abrasion Resistance Improves the mechanical durability of the cured film. atamankimya.comkowachemical.com
Anti-Fogging Properties Hydroxyl functionality can help manage surface moisture. atamankimya.comkowachemical.com
Cross-linking Site Hydroxyl groups can react with other components to form a robust network. atamankimya.comkowachemical.com
Low Odor and Volatility Inherent chemical properties of the monomer. atamankimya.com

Biomedical and Biological Investigations of 3 Hydroxypropyl Methacrylate and Its Polymers

Biomedical Applications of Poly(3-Hydroxypropyl Methacrylate)

Polymers derived from 3-HPMA have been engineered for a variety of medical uses, leveraging their hydrophilicity, biocompatibility, and tunable physical properties. These applications range from advanced therapeutic systems to structural biomaterials for tissue repair.

Drug Delivery Systems and Encapsulation Technologies

The unique properties of poly(hydroxyalkyl methacrylates) make them suitable candidates for drug delivery systems. For instance, composites of poly(2-hydroxypropyl methacrylate) (pHPMA) have been investigated as carriers for the nonsteroidal anti-inflammatory drug, Naproxen. nih.gov The release dynamics of the drug from the polymer matrix are influenced by factors such as the drug loading content and the pH of the surrounding medium. nih.gov

Hydrogels, which are three-dimensional polymer networks with high water content, are particularly promising for encapsulating and delivering hydrophilic drugs. vot.pl The cross-linked structure of these hydrogels can be tailored to control the release rate of therapeutic agents. vot.pl For example, amphiphilic hydrogels of poly(2-hydroxyethyl methacrylate) have been synthesized with pH-responsive monomers to create systems that can release biomolecules like insulin (B600854) and protamine in a controlled manner. nih.gov The diffusion of the drug from the hydrogel is dependent on the properties of both the drug and the polymer network. nih.gov

Table 1: Drug Release Characteristics from Methacrylate-Based Hydrogels

Polymer System Drug Key Finding
p(HEMA-DMAEMA) Hydrogel Insulin Diffusion coefficient increased 2-fold (3.8-7.2 x 10⁻⁷ cm²/s) with changes in pH. nih.gov
p(HEMA-DMAEMA) Hydrogel Protamine Diffusion coefficient increased 3-fold (1.9-5.5 x 10⁻⁷ cm²/s) with changes in pH. nih.gov
pHPMA Composite Naproxen Drug release is most effective in a neutral pH medium and with lower drug content in the polymer matrix. nih.gov

Tissue Engineering Scaffolds and Biomaterials

In the realm of tissue engineering, polymers of hydroxyalkyl methacrylates are utilized to create scaffolds that support cell growth and tissue regeneration. mdpi.com These scaffolds often mimic the natural extracellular matrix, providing a suitable environment for cells to proliferate and differentiate.

Biodegradable hydrogels made from poly(2-hydroxyethyl methacrylate) (pHEMA) cross-linked with polycaprolactone (B3415563) (PCL) have been developed for tissue engineering applications. acs.org These materials exhibit tunable mechanical properties and degradation rates, which are critical for successful tissue regeneration. acs.org Initial studies have shown that these hydrogels and their degradation products are not toxic to cells. acs.org

For adipose tissue engineering, scaffolds have been fabricated from hydroxypropyl cellulose (B213188) modified with methacrylic anhydride (B1165640) (HPC-MA). These scaffolds possess interconnected pores and a high water retention capacity, which are beneficial for nutrient exchange during cell culture. researchgate.net They have been shown to be biocompatible with human adipose-derived stem cells, supporting their differentiation into fat cells. researchgate.net

In hard tissue engineering, such as for bone replacement, macroporous scaffolds have been synthesized from a 3-(trimethoxysilyl)propyl methacrylate (B99206)–POSS hybrid. These scaffolds have pore sizes ranging from 150–600 μm, which is conducive to bone cell infiltration and tissue growth. rsc.org

Table 2: Properties of Methacrylate-Based Scaffolds for Tissue Engineering

Scaffold Material Application Key Properties
pHEMA-PCL Hydrogel General Tissue Engineering Biodegradable, tunable mechanical properties, non-toxic degradation products. acs.org
HPC-MA Hydrogel Adipose Tissue Engineering Pore size: 30-300 μm, Interconnected porosity: 90%, Swelling ratio: 12.94 to 35.83. researchgate.net
pTMSPMA–POSS Hybrid Hard Tissue Engineering Macroporous structure with interconnected channels, Pore size: 150–600 μm. rsc.org

Use in Contact Lenses and Soft Tissue Prostheses (Historical Context)

Historically, poly(2-hydroxyethyl methacrylate) (pHEMA) was a pioneering material in the development of soft contact lenses. researchgate.netfupress.net Its ability to form a soft, water-swellable, and optically clear hydrogel made it an ideal material for this application. researchgate.netfupress.net The biocompatibility and mechanical stability of pHEMA in an aqueous environment were key to its success. researchgate.net

The evolution of contact lens materials saw the introduction of copolymers to enhance properties like oxygen permeability. fupress.net While the initial soft lenses were primarily pHEMA-based, subsequent developments incorporated other monomers to improve performance and comfort. researchgate.net The success of pHEMA in ophthalmology paved the way for its use in other biomedical applications, including implants and drug delivery systems. researchgate.net

In the field of prosthetics, particularly for maxillofacial applications, polymers that mimic natural tissues are crucial. Methacrylate-based polymers, in combination with other materials, have been used to create soft prostheses. For example, a material known as FotoTec DLP.A, which is a composite of 2-hydroxyethyl methacrylate, diurethane dimethacrylate, and hydroxypropyl methacrylate, is used in this field. researchgate.net

Applications in Medical Devices and Electronics

The biocompatibility of these polymers has led to their investigation for coatings on medical devices to improve their interaction with biological systems. A systematic review by the FDA has examined the biocompatibility of poly(2-hydroxyethyl methacrylate) (pHEMA) in various medical devices, highlighting its long history of use. fda.gov

Biological Interactions and Biocompatibility Studies

The interaction of 3-HPMA-based materials with biological systems is a critical aspect of their biomedical application. Understanding how cells respond to these materials is essential for designing safe and effective medical devices and therapies.

Cellular Adhesion and Viability on this compound-Based Materials

The surface properties of a material play a significant role in determining how cells will interact with it. For instance, the composition of methacrylate-based thermoresponsive polymer brushes can influence fibroblast adhesion and morphology. nih.gov The ability to tune the surface chemistry allows for the control of protein adsorption, which in turn affects cellular attachment. nih.govnist.gov

Studies on poly(2-hydroxyethyl methacrylate)-grafted surfaces have shown that cell adhesion can be modulated by controlling the density of the polymer grafts. nist.gov By creating gradients of polymer thickness, it is possible to create surfaces with varying degrees of cell adhesiveness. nist.gov

The viability of cells on methacrylate-based materials is a key indicator of biocompatibility. Research on indirect restorative materials used in dentistry, which can release monomers like triethylene glycol dimethacrylate and urethane (B1682113) dimethacrylate, has shown that cell adhesion rates can be similar across different material compositions, while cell viability may vary. researchgate.net In one study, the mean cell viability was found to be significantly lower on a hybrid ceramic block compared to an indirect composite. researchgate.net

Furthermore, investigations into the viability of murine 3T3 fibroblasts on poly(methyl methacrylate) (PMMA) surfaces have demonstrated that surface modifications, such as UV irradiation, can significantly impact cell viability. A specific duration of UV exposure was found to increase the viability of fibroblasts up to 94%. nih.gov

Table 3: Cellular Response to Methacrylate-Based Materials

Material Cell Type Key Finding
Methacrylate-Based Thermoresponsive Polymer Brushes L-929 Fibroblasts Polymer composition dictates protein adsorption and subsequent cell-material interactions. nih.gov
Poly(2-hydroxyethyl methacrylate)-Grafted Surfaces Fibroblasts Cell adhesion can be tuned by controlling the density of the polymer grafts. nist.gov
Indirect Restorative Materials (Hybrid Ceramic vs. Indirect Composite) Not Specified Similar cell adhesion rates, but significantly lower cell viability on the hybrid ceramic block. researchgate.net
UV-Irradiated Poly(methyl methacrylate) Murine 3T3 Fibroblasts A 48-hour UV irradiation period significantly increased fibroblast viability to 94%. nih.gov

Interactions in Biological Systems for Novel Applications

Polymers derived from this compound (HPMA), particularly poly(this compound), are extensively investigated for biomedical applications due to their favorable interactions with biological systems. These polymers are often used to create hydrogels, which are water-swollen polymer networks with properties that mimic natural tissue. The biocompatibility of HPMA-based copolymers makes them suitable as surfactants in the preparation of nanoparticles for biomedical use. sigmaaldrich.com

The unique molecular structure of HPMA allows it to be a foundational component in the synthesis of more complex materials. For instance, it is used to create functionalized polymers where side chains can be modified to achieve specific properties. nbinno.com Research has demonstrated the use of HPMA in crafting cryogels integrated with nanoparticles for potential applications in bone fracture rejuvenation. sigmaaldrich.com Furthermore, HPMA is a component in the synthesis of hydrophobic gels and can be used to create thin films on membranes to enhance their functional properties through processes like initiated chemical vapor deposition. sigmaaldrich.com Copolymers of HPMA are also central to the development of biodegradable, star-shaped polymer-drug conjugates designed for anti-tumor therapies, demonstrating their role in advanced drug delivery systems. sigmaaldrich.com

Bioreactivity and Degradation in Biological Environments

The bioreactivity of this compound is closely linked to its metabolic breakdown. In biological systems, the ester group in HPMA is susceptible to hydrolysis by enzymes, specifically non-specific carboxylesterases. industrialchemicals.gov.au This enzymatic action cleaves the molecule into its constituent parts: methacrylic acid and 1,2-propanediol. industrialchemicals.gov.au This degradation pathway is a key aspect of its biocompatibility, as the resulting metabolites can be processed by the body. nih.gov Methacrylates with lower molecular weights are generally metabolized and eliminated rapidly, which suggests they are unlikely to cause cumulative toxicity. industrialchemicals.gov.au

The polymerization of HPMA is a critical factor in its bioreactivity. The process can be initiated by heat, radiation, or various chemical agents, and must be controlled with inhibitors during storage and transport to prevent spontaneous and potentially hazardous polymerization. nih.govscbt.com In biomedical applications, this reactivity is harnessed to form stable polymer matrices, such as hydrogels and nanoparticles, designed for specific biological interactions and functions. sigmaaldrich.comresearchgate.net

Toxicological and Safety Research

Studies on Skin and Eye Irritation

Investigations into the irritation potential of this compound have yielded specific findings for both skin and eye contact. The French Agency for Food, Environmental and Occupational Health & Safety (ANSES) recommends classifying HPMA as "Causes serious eye irritation; Category 2 (H319)" based on evidence from in vivo studies in rabbits which demonstrated severe eye irritation. anses.fr

In rabbit studies using the Draize method, HPMA was found to be a moderate eye irritant. redox.com Observations at 24 hours post-application included slight to moderate conjunctival redness and slight corneal opaqueness in most of the test animals, with all effects being reversible within four days. industrialchemicals.gov.au Skin irritation studies, also conducted on rabbits, categorize HPMA as not irritating or slightly irritating. industrialchemicals.gov.auredox.com While it is not considered a primary skin irritant, prolonged or repeated contact may lead to redness and irritation. industrialchemicals.gov.auredox.com

Test TypeSpeciesFindingClassificationSource
Eye IrritationRabbitSevere eye irritation observed in an in vivo study.Causes serious eye irritation, Category 2 (H319) anses.fr
Eye Irritation (Draize Test)RabbitSlight to moderate conjunctival redness and slight corneal opaqueness; effects reversible.Moderate irritant industrialchemicals.gov.auredox.com
Skin Irritation (Draize method)RabbitReported as slightly irritating in four reliable studies.Not irritating / Slightly irritating industrialchemicals.gov.auredox.com

Sensitization Potential and Cross-Reactivity with Other Methacrylates

This compound is recognized as a skin sensitizer, though its potency can vary across studies. anses.frcosmeticsinfo.org It is classified with the risk phrase "May cause an allergic skin reaction," and there are indications of a sensitizing effect in humans. anses.frredox.com Allergic reactions can manifest as skin rashes or, in the context of nail products, even nail detachment. nicedeco.com In animal studies, HPMA has been categorized as a weak sensitizer. cosmeticsinfo.org However, data from Guinea Pig Maximisation Tests (GPMT) showed a weak sensitization response. industrialchemicals.gov.au

A significant aspect of methacrylate sensitization is the potential for cross-reactivity, where sensitization to one methacrylate can lead to allergic reactions to others. nih.govmedicaljournalssweden.se Studies in guinea pigs have explored these patterns between HPMA and other clinically relevant methacrylates. nih.gov Research indicates a strong cross-allergy exists between 2-hydroxyethyl methacrylate (HEMA), ethylene (B1197577) glycol dimethacrylate (EGDMA), and 2-hydroxypropyl methacrylate (2-HPMA). researchgate.net In animal models, sensitization with 2-HPMA induced strong cross-reactivity to EGDMA but only weak to moderate reactions to methyl methacrylate (MMA) and 2-HEMA. nih.gov Conversely, sensitization with 2-HEMA led to strong cross-reactions with all other tested methacrylates, including HPMA. nih.govmedicaljournalssweden.se

CompoundSensitization PotentialCross-Reactivity NotesSource
This compound (HPMA)Weak to moderate sensitizer. Can cause allergic skin reactions in humans.Strong cross-reactivity with HEMA and EGDMA. Sensitization to HPMA can induce strong cross-reactivity to EGDMA. cosmeticsinfo.orgnih.govresearchgate.net
2-Hydroxyethyl methacrylate (HEMA)Primary allergen among methacrylates.Sensitization to HEMA leads to strong cross-reactions to HPMA, MMA, and EGDMA. nicedeco.comnih.govmedicaljournalssweden.se
Ethylene glycol dimethacrylate (EGDMA)Strong sensitizer.Induces only weak or infrequent cross-reactivities with monomethacrylates. nih.govmedicaljournalssweden.se
Methyl methacrylate (MMA)Contact sensitizer.Sensitization to MMA can induce strong cross-reactivity to EGDMA. nih.gov

Mutagenicity and Genotoxicity Assessments

The mutagenic and genotoxic potential of this compound has been evaluated through a variety of assays. Based on available data, it is generally not classified for germ cell mutagenicity. redox.com As a class, methacrylates typically test negative for point mutations in bacterial reverse mutation assays (e.g., Ames test). industrialchemicals.gov.aunih.gov

While some in vitro mammalian cell assays designed to detect clastogenicity (chromosome damage) have shown positive results for the broader class of acrylates and methacrylates, these findings are not consistently replicated in in vivo studies. nih.govnih.gov For HPMA specifically, an in vivo micronucleus assay conducted up to the maximum tolerated dose was negative. industrialchemicals.gov.au Additionally, combined in vivo micronucleus and Comet assays in the liver and stomach also yielded negative results, despite evidence of the chemical's bioavailability. industrialchemicals.gov.au Based on the weight of evidence from available genotoxicity studies, HPMA is not considered to be genotoxic. industrialchemicals.gov.au

Assay TypeTest SystemResult for HPMASource
Bacterial Reverse Mutation AssayIn vitro (Bacteria, e.g., Salmonella)Negative (as a class) industrialchemicals.gov.aunih.gov
Mammalian Clastogenicity AssaysIn vitro (Mammalian cells)Positive (as a class) nih.gov
Micronucleus AssayIn vivoNegative industrialchemicals.gov.au
Combined Micronucleus and Comet AssayIn vivo (Liver and stomach)Negative industrialchemicals.gov.au

Developmental and Reproductive Toxicity Evaluations

Evaluations of this compound for developmental and reproductive toxicity indicate a low potential for adverse effects. Animal experiments have provided no indication of reproduction-toxic effects. redox.com The broader class of methacrylate esters is not generally identified as reproductive or developmental toxicants. mpausa.org

A combined oral repeated dose toxicity study that included a reproductive/developmental toxicity screening test (following OECD TG 422) was conducted using rats. industrialchemicals.gov.au In this study, no adverse effects on the reproductive parameters of the parental generation or on the developmental parameters of their offspring were observed. industrialchemicals.gov.au The No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental toxicity in this study was determined to be 1000 mg/kg of body weight per day. industrialchemicals.gov.au Based on these findings, HPMA is not considered to cause serious damage to reproduction or development. industrialchemicals.gov.au However, one report noted that inhaled HPMA was a developmental toxicant at high exposure levels (1000 mg/kg/day). cosmeticsinfo.org

Systemic Toxicity from Exposure

The systemic toxicity of this compound (3-HPMA), primarily composed of 2-hydroxypropyl methacrylate, has been evaluated through various animal studies, focusing on acute and repeated exposure. These investigations provide insights into the potential systemic effects following oral and dermal contact.

In terms of acute oral toxicity, studies in rats have determined the median lethal dose (LD50) to be greater than 2000 mg/kg of body weight. asm.orgnihs.go.jp One study noted an LD50 of 11,200 mg/kg in rats, with toxic effects at high doses appearing immediately after administration, including depression, labored respiration, and ataxia. cir-safety.org In this particular study, mortalities were observed within 24 hours at a dose of 10,000 mg/kg and within one hour at 31,600 mg/kg. cir-safety.org Another study observed salivation in male rats at a 2000 mg/kg dose but no mortalities, also concluding the LD50 to be above 2000 mg/kg. nihs.go.jpfrontiersin.org

Dermal exposure studies in New Zealand White rabbits have shown a low acute toxicity, with an LD50 value greater than 5000 mg/kg of body weight. asm.orgindustrialchemicals.gov.au While skin contact is not thought to have immediately harmful health effects, entry into the bloodstream through wounds or abrasions could potentially lead to systemic injury. scbt.com Inhalation of vapors may cause drowsiness and dizziness. scbt.com

Repeated dose oral toxicity has been investigated in a combined reproductive/developmental toxicity screening test in rats. frontiersin.orgindustrialchemicals.gov.au In this study, a No-Observed-Effect Level (NOEL) for repeat dose toxicity was established at 300 mg/kg/day for both sexes. frontiersin.orgindustrialchemicals.gov.auredox.com At the highest tested dose of 1000 mg/kg/day, several systemic effects were observed. frontiersin.orgindustrialchemicals.gov.au These included salivation, decreased locomotor activity, and ptosis (drooping eyelid) in both males and females. frontiersin.orgindustrialchemicals.gov.au Furthermore, males in the high-dose group exhibited changes in hematological parameters, such as decreased hematocrit, red blood cell count (RBC), and hemoglobin, along with an increase in relative liver weight. frontiersin.orgindustrialchemicals.gov.au Mortalities were also recorded at this highest dose. frontiersin.orgindustrialchemicals.gov.au

The data from these studies indicate that while this compound has low acute toxicity, repeated high-dose oral exposure can lead to discernible systemic effects, particularly affecting the hematological system and the liver in animal models.

Interactive Data Table: Systemic Toxicity of this compound

Toxicity Endpoint Species Route of Exposure Value Observed Effects
Acute Oral LD50RatOral (gavage)>2000 mg/kg asm.orgnihs.go.jpSalivation at high doses. frontiersin.org
Acute Oral LD50RatOral (gavage)11,200 mg/kg cir-safety.orgDepression, labored respiration, ataxia. cir-safety.org
Acute Dermal LD50RabbitDermal>5000 mg/kg asm.orgindustrialchemicals.gov.auLow acute dermal toxicity. asm.org
Repeated Dose NOELRatOral (gavage)300 mg/kg/day frontiersin.orgindustrialchemicals.gov.auNo adverse effects observed.
Repeated Dose High Dose EffectsRatOral (gavage)1000 mg/kg/day frontiersin.orgindustrialchemicals.gov.auSalivation, decreased locomotor activity, ptosis, decreased hematocrit, RBC, and hemoglobin; increased relative liver weight. frontiersin.orgindustrialchemicals.gov.au

Studies on Metabolic Byproducts, e.g., 3-Hydroxypropyl Mercapturic Acid

The metabolism of this compound (3-HPMA) in the body is expected to proceed via enzymatic hydrolysis of its ester bond. asm.org In vitro studies using porcine liver esterase have demonstrated that 3-HPMA is hydrolyzed into its constituent parts: methacrylic acid and 1,2-propanediol. asm.orgindustrialchemicals.gov.au Following this initial breakdown, these smaller molecules are anticipated to enter established metabolic pathways. asm.org Methacrylic acid is primarily metabolized through the B12-dependent pathway of propionate (B1217596) metabolism, ultimately leading to its entry into the tricarboxylic acid (TCA) cycle and conversion to carbon dioxide. frontiersin.orgnih.gov 1,2-propanediol can be metabolized via pathways that lead to the formation of intermediates such as lactaldehyde or acetol. asm.orgresearchgate.net

A significant focus in the study of metabolic byproducts is the identification of biomarkers of exposure. 3-Hydroxypropyl mercapturic acid (3-HPMAc), also known as N-acetyl-S-(3-hydroxypropyl)cysteine, is a well-established urinary biomarker. rupahealth.com However, it is crucial to note that 3-HPMAc is a metabolite of acrolein. rupahealth.comnih.govnih.gov Acrolein is a reactive aldehyde that can originate from various external sources, such as cigarette smoke and certain industrial processes, or be produced endogenously from the metabolism of compounds like the chemotherapy drug cyclophosphamide. rupahealth.comnih.govnih.gov

The metabolic pathway for the formation of 3-HPMAc from acrolein is well-documented. Acrolein reacts with the antioxidant glutathione (B108866) in the body, and this conjugate is further processed to form the stable and excretable 3-HPMAc. rupahealth.com Consequently, the presence and quantity of 3-HPMAc in urine are widely used to assess exposure to acrolein. rupahealth.comabf-lab.com

While 3-HPMA is metabolized to methacrylic acid and 1,2-propanediol, the available scientific literature does not establish a direct metabolic pathway from either of these metabolites to the formation of acrolein. Dehydration of 1,2-propanediol can lead to various products, and while the dehydration of glycerol (B35011) (a related compound) can produce acrolein, this specific conversion from 1,2-propanediol is not a highlighted metabolic route in the reviewed studies. nih.govrsc.orgmdpi.com Similarly, the catabolism of methacrylic acid proceeds through the propionate pathway, which does not typically involve the formation of acrolein. frontiersin.orgnih.gov

Therefore, while 3-hydroxypropyl mercapturic acid is a key metabolic byproduct in toxicology, its utility is as a biomarker for acrolein exposure. nih.gov There is currently no direct evidence to suggest that it is a metabolic byproduct of this compound exposure under normal physiological conditions. The primary metabolic byproducts of this compound are methacrylic acid and 1,2-propanediol.

Interactive Data Table: Metabolic Byproducts and Related Biomarkers

Parent Compound Primary Metabolic Byproducts Metabolic Process Key Urinary Biomarker Biomarker Precursor
This compoundMethacrylic acid, 1,2-Propanediol asm.orgindustrialchemicals.gov.auEster hydrolysis asm.orgNot establishedNot applicable
Acrolein3-Hydroxypropyl mercapturic acid rupahealth.comnih.govGlutathione conjugation and further processing rupahealth.com3-Hydroxypropyl mercapturic acid rupahealth.comAcrolein rupahealth.com
CyclophosphamideAcrolein, among others nih.govnih.govMetabolic activation nih.gov3-Hydroxypropyl mercapturic acid nih.govAcrolein nih.gov

Environmental Fate and Ecotoxicological Considerations of 3 Hydroxypropyl Methacrylate

Environmental Degradation Pathways

The environmental persistence of 3-Hydroxypropyl methacrylate (B99206) is relatively low due to its susceptibility to both biological and photochemical degradation processes.

In aquatic environments, 3-Hydroxypropyl methacrylate is considered to be readily biodegradable. Studies conducted under the Organisation for Economic Co-operation and Development (OECD) Guideline 301C have shown a biodegradation rate of 81% over a 28-day period redox.com. This indicates that the compound can be effectively broken down by microorganisms present in aquatic ecosystems and wastewater treatment facilities. The primary hydrolysis products of HPMA are methacrylic acid and propylene (B89431) glycol oecd.org. While specific quantitative data on its biodegradation in terrestrial environments is limited, its demonstrated ready biodegradability in aquatic systems suggests a low potential for persistence in soil. The substance is expected to be distributed mainly into the water and soil phases, with minimal binding to solid soil, sediment, or sludge redox.com.

Ecotoxicological Impact Assessments

Assessing the ecotoxicological impact of this compound involves evaluating its toxicity to a range of aquatic organisms and its potential to accumulate in the food chain.

Acute and chronic toxicity studies have been conducted on various aquatic organisms to determine the potential harm of this compound. The results indicate a low level of toxicity to the tested species.

Interactive Data Table: Aquatic Toxicity of this compound

Trophic LevelOrganismTest DurationEndpointValue (mg/L)Guideline
Fish Oryzias latipes (Japanese rice fish)96 hoursLC50>100-
Invertebrates Daphnia magna (Water flea)48 hoursEC50>143-
Invertebrates Daphnia magna (Water flea)21 daysNOEC45.2OECD 202
Algae Pseudokirchneriella subcapitata (Green algae)72 hoursEC50>97.2OECD 201
Algae Pseudokirchneriella subcapitata (Green algae)72 hoursNOEC97.2OECD 201

LC50: Lethal Concentration, 50%. The concentration of a chemical which kills 50% of a test population. EC50: Effective Concentration, 50%. The concentration of a chemical which causes a defined effect in 50% of a test population. NOEC: No Observed Effect Concentration. The highest tested concentration of a substance at which no statistically significant effect is observed.

A growth inhibition test on the green algae Pseudokirchneriella subcapitata showed an EC50 for both biomass and growth rate of over 97.2 mg/L oecd.org. A chronic toxicity test on the water flea Daphnia magna over 21 days resulted in a No Observed Effect Concentration (NOEC) of 45.2 mg/L redox.com. For fish, the 96-hour LC50 for Oryzias latipes was found to be greater than 100 mg/L redox.com.

The potential for a substance to bioaccumulate in organisms is a key consideration in its environmental risk assessment. For this compound, the potential for bioaccumulation is considered to be low. This is supported by its octanol-water partition coefficient (Log Kow) of 0.97, which indicates a preference for water over fatty tissues redox.com. A low Log Kow value, coupled with its ready biodegradability, suggests that accumulation in organisms is not expected redox.com.

Sustainable Chemistry and "Greener" Approaches Involving this compound

In the context of sustainable or "green" chemistry, this compound is utilized in applications that can offer environmental or societal benefits. Its versatility in polymerization allows for the creation of materials with tailored properties for specific, advanced applications.

One area of interest is in the development of biomaterials. For instance, this compound has been used in the formulation of bioinks for 3D bioprinting applications tandfonline.com. These bioinks, often combined with natural polymers like gelatin methacrylamide (GelMA), are designed to be cytocompatible and suitable for creating scaffolds for tissue engineering. The use of such materials can contribute to advancements in regenerative medicine, offering more sustainable and effective solutions for tissue repair and replacement.

Furthermore, HPMA is a component in the synthesis of hydrogels. Hydrogels, due to their high water content and biocompatibility, are explored for various biomedical applications, including drug delivery systems and contact lenses. The ability to create these advanced materials using HPMA highlights its role in developing technologies that can improve human health and well-being, a core principle of sustainable chemistry.

Development of Bio-based this compound

The production of 3-HPMA from renewable resources is an area of active research, primarily focusing on the synthesis of its key precursors from biomass. The core strategy involves the microbial conversion of bio-based feedstocks into platform chemicals that can then be chemically converted to the desired monomer.

A key bio-based precursor for acrylics and methacrylates is 3-hydroxypropionic acid (3-HP). bme.hu The U.S. Department of Energy has identified 3-HP as a promising platform chemical that can be derived from renewable materials. mdpi.com Significant research has focused on producing 3-HP from glycerol (B35011), a low-cost and abundant byproduct of the biodiesel industry. lu.sepatsnap.comnih.gov This bio-based 3-HP can then serve as a foundational molecule for various chemicals, including acrylic acid. lu.seresearchgate.net

The bioconversion of glycerol to 3-HP is typically achieved through fermentation using genetically engineered microorganisms. bme.humdpi.com For example, an integrated process has been developed that uses the bacterium Lactobacillus reuteri to convert glycerol into 3-HP and 1,3-propanediol. lu.seresearchgate.net Subsequently, another microorganism, Gluconobacter oxydans, selectively oxidizes the 1,3-propanediol into additional 3-HP, resulting in a high-yield solution of the bio-based platform chemical. lu.seresearchgate.net This bio-based 3-HP can then be dehydrated to produce bio-based acrylic acid, a crucial step toward creating a range of bio-acrylics. lu.sebiomassmagazine.com While the direct microbial synthesis of 3-HPMA is not yet established, the creation of its precursors from renewable sources represents a critical advancement in reducing the fossil-fuel dependency of methacrylate chemistry.

Below is a summary of representative microbial systems used for producing 3-HP, a key bio-based precursor.

Interactive Data Table: Microbial Production of 3-Hydroxypropionic Acid (3-HP) from Glycerol

Microorganism Process Type Key Outcome Yield/Efficiency
Lactobacillus reuteri Whole-cell biocatalysis (anaerobic) Converts glycerol to 3-HP and 1,3-propanediol. lu.seresearchgate.net Equimolar quantities of 3-HP and 1,3-PDO produced. lu.se
Gluconobacter oxydans Whole-cell biocatalysis (aerobic) Selectively oxidizes 1,3-propanediol to 3-HP. lu.seresearchgate.net Quantitative conversion of 1,3-PDO to 3-HP. lu.se
Engineered E. coli Fed-batch fermentation High-titer production of 3-HP from glucose. mdpi.com Achieved titers comparable to glycerol pathways. mdpi.com

Research into More Sustainable Material Creation

The unique chemical structure of 3-HPMA, particularly its reactive methacrylate group and its pendent hydroxyl group, makes it a valuable monomer for creating materials with enhanced sustainability profiles. Research is focused on leveraging these features to design polymers for improved durability and recyclability. arkema.com

Enhanced Durability and Performance: One avenue for sustainability is the creation of highly durable materials that extend the service life of products, thereby reducing waste and the need for replacement. arkema.com 3-HPMA is used as a comonomer in coatings, adhesives, and resins where its hydroxyl functionality can participate in cross-linking reactions. reportprime.com This leads to robust polymer networks with excellent chemical and mechanical resistance, suitable for demanding applications such as long-lasting architectural coatings and industrial finishes. By improving the longevity of these materials, the environmental impact associated with manufacturing, application, and disposal is minimized over the product's life cycle.

Development of Recyclable Polymers: A significant challenge with conventional thermoset polymers used in applications like 3D printing and advanced composites is their non-recyclability. nih.gov Once cured, these materials cannot be re-melted or reprocessed. Research is emerging on the development of fully recyclable polymers, including those based on methacrylate chemistry. nih.gov These systems utilize reversible covalent bonds, allowing the cured polymer to be broken down into its constituent parts or a reprocessable form under specific conditions, such as heat or a chemical trigger. nih.govmdpi.com The hydroxyl group in monomers like 3-HPMA can be a key site for introducing such reversible linkages into the polymer network. This approach enables a circular economy for plastics, where waste material can be used as a feedstock for new products, significantly reducing landfill waste and demand for virgin raw materials. mdpi.com For example, recent studies have introduced recyclable polymers for radiation-based printing technologies that can be depolymerized and reprinted multiple times without the addition of new material. nih.gov

The table below summarizes research directions for creating more sustainable materials using methacrylate-based monomers.

Analytical Methodologies for 3 Hydroxypropyl Methacrylate and Its Polymers

Quantitative and Qualitative Analysis of 3-Hydroxypropyl Methacrylate (B99206) Monomer

The analysis of the 3-HPMA monomer is crucial for confirming its identity, purity, and concentration before polymerization. Spectroscopic and chromatographic techniques are the primary methods used for this purpose.

Spectroscopic Techniques (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are powerful tools for the structural elucidation of HPMA. ¹H NMR spectra provide information on the number and types of protons present. mdpi.com For a prepolymer containing HPMA, characteristic peaks for the vinyl protons of the methacrylate group appear at approximately 6.09 ppm and 5.54 ppm, while the methyl protons of the methacrylate group are observed around 1.9 ppm. mdpi.com ¹³C NMR provides data on the carbon skeleton of the molecule. chemicalbook.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups within the HPMA monomer. The presence of a hydroxyl group is indicated by a broad absorption band in the 3300-3700 cm⁻¹ region. researchgate.net Other key signals include the carbonyl (C=O) stretching vibration of the ester group around 1720 cm⁻¹ and the carbon-carbon double bond (C=C) of the vinyl group at approximately 1637 cm⁻¹. mdpi.comresearchgate.net The disappearance of the C=C bond signal is a reliable indicator of successful polymerization. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : While not typically used for the structural identification of the monomer itself, UV-Vis spectroscopy is a valuable technique for monitoring the kinetics of photopolymerization reactions. The consumption of the methacrylate's carbon-carbon double bond during the curing process can be followed by observing the decrease in absorbance at the corresponding wavelength.

Table 1: Characteristic Spectroscopic Data for 3-Hydroxypropyl Methacrylate Monomer This table is interactive. Click on the headers to sort.

Technique Functional Group Characteristic Signal/Peak Reference
¹H NMR Methacrylate Vinyl Protons ~6.1 ppm, ~5.5 ppm mdpi.com
¹H NMR Methacrylate Methyl Protons ~1.9 ppm mdpi.com
IR Hydroxyl (-OH) Broad band, 3300-3700 cm⁻¹ researchgate.net
IR Carbonyl (C=O) ~1720 cm⁻¹ mdpi.comresearchgate.net
IR Alkene (C=C) ~1637 cm⁻¹ mdpi.comresearchgate.net

| IR | Ester (C-O) | 1301 cm⁻¹ and 1163 cm⁻¹ | tandfonline.com |

Chromatographic Methods (GC, HPLC)

Chromatographic methods are essential for separating HPMA from impurities and for precise quantification, particularly in determining residual monomer content in polymer products.

Gas Chromatography (GC) : GC, often coupled with a mass spectrometer (GC-MS), is a standard method for the quantitative analysis of volatile and thermally stable monomers like HPMA. nih.govanalytice.com It is widely used to determine the level of residual monomer in dental materials and other polymer products, ensuring they meet safety and quality standards. americanlaboratory.com The method can achieve a limit of quantification (LOQ) of around 3.0–6.6 ppm for methacrylates. americanlaboratory.com

High-Performance Liquid Chromatography (HPLC) : HPLC is another powerful technique for the qualitative and quantitative analysis of HPMA. americanlaboratory.com When combined with mass spectrometry (HPLC-MS), it offers very high sensitivity, with limits of detection (LOD) reported in the parts-per-billion (ppb) range (e.g., 1.1–9.8 ppb for various methacrylates). americanlaboratory.com This makes it particularly suitable for detecting trace amounts of unreacted monomer.

Table 2: Typical Parameters for Chromatographic Analysis of Methacrylate Monomers This table is interactive. Click on the headers to sort.

Technique Typical Application Example Limit of Quantification (LOQ) Reference
GC-MS Quantification of residual monomer 3.0 - 6.6 ppm americanlaboratory.com

| HPLC-MS | High-sensitivity quantification | 2.3 - 13.8 ppb | americanlaboratory.com |

Characterization of Poly(this compound)

Once polymerized, a different set of analytical techniques is required to characterize the resulting macromolecule, p(HPMA). These methods provide insights into the polymer's size, thermal behavior, and, for nanomaterials, its physical form.

Molecular Weight and Polydispersity Determination (e.g., GPC, SEC)

The physical and mechanical properties of a polymer are highly dependent on its molecular weight and the distribution of chain lengths.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) : GPC, also known as SEC, is the most common method for determining the molecular weight characteristics of polymers. specificpolymers.com The technique separates polymer chains based on their hydrodynamic volume in solution. lcms.cz From the resulting chromatogram, several key parameters can be calculated: the number-average molecular weight (Mₙ), the weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which describes the breadth of the molecular weight distribution. specificpolymers.comresearchgate.net Common solvents (eluents) for this analysis include tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF), and the system is typically calibrated using polymer standards such as polystyrene (PS) or poly(methyl methacrylate) (PMMA). mdpi.comspecificpolymers.comacs.org For a prepolymer containing HPMA, GPC analysis revealed a bimodal distribution with Mₙ values of 608 and 2911 and PDI values of 1.04 and 1.40 for the different structures. nih.gov

Table 3: Example GPC/SEC Results for a Prepolymer Containing HPMA This table is interactive. Click on the headers to sort.

Parameter Value (Peak 1) Value (Peak 2) Significance Reference
Mₙ (Number-Average Molecular Weight) 608 2911 Average weight based on the number of chains nih.gov

| PDI (Polydispersity Index) | 1.04 | 1.40 | Measure of the distribution width | nih.gov |

Thermal Analysis Techniques (e.g., DSC, TGA) for Glass Transition Temperature and Stability

Thermal analysis reveals how the physical properties of p(HPMA) change with temperature, defining its operational limits and stability.

Differential Scanning Calorimetry (DSC) : DSC is used to measure the heat flow to or from a sample as a function of temperature. It is the primary technique for determining the glass transition temperature (T₉) of amorphous polymers like p(HPMA). polymersource.ca The T₉ represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. For UV-cured networks containing HPMA, T₉ values have been reported in the range of 71.2 °C to 110.9 °C, with the T₉ increasing with higher cross-linking density. mdpi.com

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov This analysis provides crucial information about the thermal stability and decomposition profile of p(HPMA). A study on poly(2-hydroxypropyl methacrylate) showed an initial decomposition temperature of 196 °C and a temperature of maximum decomposition rate at 275 °C under a nitrogen atmosphere. researchgate.net The major degradation products identified included the monomer, 2-propanal, and methacrylic acid. researchgate.net

Table 4: Thermal Properties of Poly(2-Hydroxypropyl Methacrylate) This table is interactive. Click on the headers to sort.

Technique Parameter Typical Value Significance Reference
DSC Glass Transition Temperature (T₉) 71 - 111 °C Transition from glassy to rubbery state mdpi.com
TGA Initial Decomposition Temperature ~196 °C Onset of thermal degradation researchgate.net

| TGA | Temp. of Max. Decomposition Rate | ~275 °C | Point of fastest weight loss | researchgate.net |

Morphological Characterization (e.g., TEM, DLS) for Nanomaterials

When p(HPMA) is formulated into nanomaterials such as nanoparticles or nanogels, specialized techniques are needed to characterize their size, shape, and distribution.

Transmission Electron Microscopy (TEM) : TEM provides direct visualization of nanomaterials, offering high-resolution images that reveal their morphology (e.g., spherical, worm-like), size, and internal structure (e.g., core-shell). researchgate.net Cryo-TEM, where samples are flash-frozen, is particularly useful for observing the morphology of nanoparticles in their native, hydrated state. rsc.org It has been used to confirm the spherical, core-corona structure of self-assembled nanoparticles made from block copolymers containing PHPMA. rsc.org

Dynamic Light Scattering (DLS) : DLS is a non-invasive technique used to measure the size distribution of particles suspended in a liquid. rsc.org It determines the hydrodynamic radius of the nanoparticles by analyzing the intensity fluctuations of scattered light caused by Brownian motion. DLS is frequently used to assess the average particle size, size distribution, and stability of p(HPMA)-based nanocarriers in solution. researchgate.net It is also effective for monitoring changes in particle size in response to stimuli like pH or temperature. researchgate.netrsc.org

Table 5: Techniques for Morphological Characterization of p(HPMA) Nanomaterials This table is interactive. Click on the headers to sort.

Technique Information Provided Typical Application Reference
TEM / Cryo-TEM Particle shape, size, internal structure Direct visualization of nanoparticle morphology researchgate.netrsc.org

| DLS | Hydrodynamic radius, size distribution | Measuring particle size and stability in solution | rsc.orgresearchgate.net |


Rheological Studies of this compound-Containing Formulations

The rheological properties of formulations containing this compound (HPMA) are critical for understanding their behavior in various applications, such as UV-curable resins and hydrogels. Rheology, the study of the flow of matter, provides insight into characteristics like viscosity, extrudability, and shape retention. mdpi.com For materials intended for processes like 3D printing or coatings, understanding properties such as shear-thinning behavior, viscoelasticity, and yield stress is essential for process optimization and final product quality. mdpi.com

In the context of UV-curable resins, HPMA is used to synthesize prepolymers like polyurethane acrylates. The viscosity of these prepolymer resins is a key parameter. For instance, studies on UV-curable polyurethane acrylate (B77674) prepolymers, synthesized using isophorone (B1672270) diisocyanate, poly(propylene glycol), and capped with 2-hydroxypropyl methacrylate, have shown that the formulation's viscosity is a crucial factor. mdpi.com The mechanical properties of the final cured materials, such as tensile strength and elongation at break, are directly influenced by the prepolymer structure and cross-linking density, which are related to the initial rheological characteristics of the formulation. mdpi.com

The investigation of a fluid's rheology is fundamental in assessing its suitability for applications like semi-solid extrusion 3D printing. mdpi.com A fundamental rheological test involves measuring viscosity and shear stress across a range of shear rates. mdpi.com This generates a flow curve that reveals the material's behavior, such as whether it is pseudoplastic (shear-thinning) or viscoplastic. mdpi.com For soft nanoparticles, such as those made from crosslinked poly(glycidyl methacrylate), a related monomer, linear viscoelastic properties are determined through small amplitude strain and frequency sweeps to ensure the material's response is properly characterized. nih.gov

Table 1: Mechanical Properties of UV-Cured Films Containing 2-Hydroxypropyl Methacrylate Prepolymers mdpi.com
Sample IDTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
S110.2162.514.1
S221.5125.327.8
S329.488.454.6

Capillary Electrophoresis for Nanoparticle Interaction and Detection

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the characterization and separation of nanoparticles. nih.gov It offers a simple and flexible method for probing the interactions between nanoparticles and other molecules, such as proteins, and for separating nanoparticles based on size and surface properties. nih.gov This technique is applicable to a wide range of nanomaterials, including those based on methacrylate polymers. nih.gov

The principle behind CE involves the separation of charged particles in a narrow capillary under the influence of an electric field. The separation mechanism can be a combination of linear and nonlinear electrophoretic effects. nih.gov For nanoparticle analysis, CE can be used to determine key parameters like electrophoretic mobility and surface charge density, which change with particle size. nih.gov For example, studies on poly(methyl methacrylate) (PMMA) nanoparticles have demonstrated that they can be successfully separated by size using an ammonium (B1175870) hydroxide (B78521) buffer at a high pH. nih.gov

CE is particularly useful for studying nanoparticle interactions. Two primary modes are often employed: capillary zone electrophoresis (CZE) and affinity capillary electrophoresis (ACE). nih.gov CZE can resolve stable nanoparticle-protein complexes from the free components, while ACE is used to study transient complexes with fast association/dissociation rates by observing changes in the mobility of the nanoparticles. nih.gov These methods allow for the quantitative measurement of biophysical parameters, such as dissociation constants (KD), which are crucial for understanding the behavior of nanoparticles in biological systems. nih.gov

Table 2: Example Conditions for Capillary Electrophoresis Separation of Poly(methyl methacrylate) Nanoparticles nih.gov
ParameterCondition
Nanoparticle TypePoly(methyl methacrylate) (PMMA)
BufferAmmonium Hydroxide
pH11.9
Detection Wavelength220 nm
Separation Time< 10 minutes

Methods for Detection in Biological and Environmental Samples

The detection and quantification of this compound in various matrices are essential for monitoring and assessment purposes. Due to its use in industrial applications, methods for its analysis in environmental and biological samples are necessary.

One of the primary analytical techniques for the measurement of 3-HPMA is gas chromatography-mass spectrometry (GC-MS). analytice.com This method offers high sensitivity and selectivity, allowing for the identification and quantification of the compound even at low concentrations. For quantitative analysis using GC-MS, the limit of quantification (LOQ) for 2-hydroxypropyl methacrylate has been reported to be 0.25 μg per sample medium. analytice.com The sample collection for such analysis often requires specialized equipment to ensure sample integrity before measurement. analytice.com

While specific studies detailing the detection of 3-HPMA in a wide range of environmental matrices like water or soil, or in biological tissues, are not extensively documented in the provided results, the principles of methacrylate analysis are well-established. In vivo assays, such as the micronucleus assay, have been performed with HPMA, demonstrating its bioavailability and suggesting that methods for its detection in biological systems are feasible. industrialchemicals.gov.au The analytical methods would likely involve an extraction step to isolate the analyte from the complex sample matrix, followed by instrumental analysis using a technique like GC-MS.

Table 3: Analytical Method for 2-Hydroxypropyl Methacrylate analytice.com
ParameterDetails
Analyte2-hydroxypropyl methacrylate (CAS No. 27813-02-1)
Analytical TechniqueGas Chromatography-Mass Spectrometry (GC-MS)
Limit of Quantification (LOQ)0.25 µg/Media
Sampling MediaTCA+TBC

Future Research Directions and Unexplored Avenues for 3 Hydroxypropyl Methacrylate

Development of Advanced Polymer Architectures and Composites

Future research is increasingly directed towards the synthesis of complex, well-defined polymer architectures utilizing 3-HPMA. The creation of materials with precisely controlled topologies allows for the fine-tuning of their properties for specialized applications.

Star-Shaped and Branched Copolymers: Researchers are exploring the synthesis of star-like carriers with poly(hydroxy propyl methacrylate) (PHPMA) cores and poly(oligoethylene glycol methacrylate) (POEGMA) arms. researchgate.netresearchgate.net These structures have shown high efficiency in encapsulating therapeutic agents, indicating their potential as nanocarriers for drug delivery. researchgate.netresearchgate.net Future work will likely focus on optimizing the size, composition, and functionality of these star polymers to enhance drug loading capacity and control release kinetics.

Block Copolymers: The synthesis of block copolymers incorporating HPMA is another promising avenue. These materials can self-assemble into ordered nanostructures, making them suitable for applications in nanotechnology and advanced materials.

Integration into Next-Generation Biomedical Technologies

The biocompatibility and hydrophilicity of polymers derived from 3-HPMA make them excellent candidates for advanced biomedical applications. transparencymarketresearch.compolysciences.com Research is ongoing to leverage these properties in innovative healthcare solutions.

Drug Delivery Systems: HPMA copolymers have been a subject of interest for decades as carriers for low-molecular-weight drugs, particularly in cancer therapy. atamanchemicals.com The polymer backbone can be designed to form nanosized, water-soluble conjugates that can passively target tumor tissues. atamanchemicals.comatamanchemicals.com Future research will focus on creating "smart" delivery systems that respond to specific biological stimuli (e.g., pH, enzymes) to release their therapeutic payload in a controlled manner. researchgate.net

Tissue Engineering: Hydrogels synthesized from HPMA are being explored as scaffolds for tissue engineering. transparencymarketresearch.com These materials can mimic the extracellular matrix, providing a suitable environment for cell growth and tissue regeneration. The development of HPMA-based hydrogels with tunable mechanical properties and degradation rates is a key area of future investigation. transparencymarketresearch.com

Contact Lenses and Medical Devices: Due to its ability to form clear, stable polymers and hydrogels, HPMA is a crucial component in the production of soft contact lenses. transparencymarketresearch.comgoogle.com Ongoing research aims to improve the oxygen permeability and surface wettability of HPMA-based contact lenses to enhance wearer comfort and eye health. Its biocompatible nature also makes it suitable for other medical devices requiring high transparency and stability. google.comdataintelo.com

Application AreaKey Properties of HPMAFuture Research Goal
Drug Delivery Biocompatibility, HydrophilicityDevelopment of stimuli-responsive systems for targeted release
Tissue Engineering Forms hydrogels, Mimics extracellular matrixTunable mechanical properties and degradation rates
Contact Lenses Optical clarity, Stability, Water absorptionImproved oxygen permeability and surface wettability
Dental Composites Good adhesion, BiocompatibilityOptimization of monomer concentration for polymerization and safety

Exploration of Novel Catalytic Systems for Polymerization

The method of polymerization significantly influences the structure and properties of the final polymer. Research into advanced catalytic systems is crucial for achieving greater control over the polymerization of 3-HPMA.

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are being employed to synthesize well-defined HPMA copolymers with low polydispersity and controlled molecular weights. researchgate.netnih.gov Future efforts will focus on developing more efficient and robust catalysts for these processes that can operate under milder, more environmentally friendly conditions. mdpi.com

Stimuli-Responsive Catalysis: An emerging area is the development of "switchable" catalysts that can be turned on or off by an external stimulus, such as light or temperature. scispace.com This would allow for unprecedented temporal and spatial control over the polymerization process, enabling the creation of complex polymer architectures and patterned surfaces. scispace.com

Biocatalysis: The use of enzymes as catalysts for polymerization is a green chemistry approach that is gaining attention. Exploring enzymatic routes for HPMA polymerization could lead to more sustainable manufacturing processes and potentially novel polymer structures that are difficult to achieve through traditional chemical catalysis.

Deeper Understanding of Structure-Property-Function Relationships

A fundamental goal of polymer science is to establish clear relationships between a polymer's molecular structure, its macroscopic properties, and its performance in a specific application. For 3-HPMA-based polymers, a deeper understanding of these relationships is needed.

Influence of Isomers: Commercial HPMA is typically a mixture of isomers, primarily 2-hydroxypropyl methacrylate (B99206) and 1-methyl-2-hydroxyethyl methacrylate. nih.gov Research is needed to systematically investigate how the ratio of these isomers influences polymer properties such as glass transition temperature, solubility, and mechanical strength.

Hydroxyl Group Functionality: The hydroxyl group in HPMA is a key functional feature, improving adhesion, providing a site for cross-linking, and imparting hydrophilicity. atamanchemicals.com Quantitative studies are required to correlate the density and accessibility of these hydroxyl groups with performance characteristics like adhesion to different substrates and moisture resistance. atamanchemicals.comreportprime.com

Modeling and Simulation: Computational modeling and simulation can be powerful tools for predicting polymer properties based on their chemical structure. Developing accurate models for HPMA-based systems will accelerate the design of new materials with desired functionalities, reducing the need for extensive trial-and-error experimentation.

Comprehensive Life Cycle Assessment and Green Chemistry Applications

As environmental regulations become more stringent, there is a growing demand for sustainable materials and processes. imarcgroup.comdataintelo.com Future research on 3-HPMA will increasingly focus on its environmental footprint and the development of greener alternatives.

Life Cycle Assessment (LCA): A comprehensive LCA of 3-HPMA, from raw material extraction to end-of-life disposal, is needed to identify environmental "hot spots" in its life cycle. mdpi.commdpi.com This assessment will guide efforts to improve the sustainability of its production and use, for example, by optimizing energy consumption or reducing waste generation in the manufacturing process. mdpi.com

Bio-based Monomers: There is significant interest in developing bio-based alternatives to petrochemical-based monomers. mdpi.com Research into the synthesis of HPMA or similar hydroxyalkyl methacrylates from renewable feedstocks could significantly reduce the environmental impact of the resulting polymers.

Low-VOC Formulations: HPMA is valued for its role in formulating coatings and adhesives with low volatile organic compound (VOC) content. dataintelo.com Future research will continue to explore its use in developing more environmentally friendly, water-based formulations that meet high-performance standards across various industries, including automotive and construction. dataintelo.comreportprime.com

Green Chemistry ApproachRelevance to 3-HPMAResearch Objective
Life Cycle Assessment (LCA) Quantify environmental impactIdentify and mitigate "hot spots" in production and use
Bio-based Feedstocks Reduce fossil fuel dependenceDevelop synthesis routes for HPMA from renewable resources
Low-VOC Formulations Reduce air pollutionEnhance performance of water-based coatings and adhesives

Expanding Research into Specialized Industrial Applications

While 3-HPMA is already used in a variety of industrial applications, there is potential to expand its use into more specialized and high-value areas. reportprime.com

Advanced Coatings: HPMA is a key component in high-performance coatings for the automotive, aerospace, and construction industries due to the excellent adhesion, high gloss, and weather resistance it imparts. dataintelo.comreportprime.com Future research will focus on incorporating HPMA into novel coating systems, such as anti-corrosion, anti-fogging, and abrasion-resistant coatings. atamanchemicals.com

Photosensitive Resins: The methacrylate group in HPMA allows it to be polymerized using UV light, making it suitable for applications in photosensitive resins and UV-curable systems. nih.govnih.gov This is relevant for 3D printing, inks, and electronic materials. Further research could optimize HPMA-based formulations for faster curing speeds and improved resolution in these applications. nih.gov

Textile and Paper Finishing: The ability of HPMA to form cross-linked polymers can be utilized in textile and paper finishing to improve properties like durability, water resistance, and printability. Exploring new copolymer compositions and application methods could lead to enhanced performance in these areas.

Q & A

Basic Research Questions

Q. What are the standard synthesis routes for 3-hydroxypropyl methacrylate, and how do reaction conditions influence yield?

  • Methodological Answer : The primary synthesis involves the addition of methacrylic acid to propylene oxide or epichlorohydrin under catalytic conditions (e.g., NaOH or pyridine) . For example, reactions with propylene oxide at 80°C under inert atmospheres can yield >90% product, but side reactions (e.g., oligomerization) require careful control of stoichiometry and temperature. Dean-Stark traps may be used to remove low-boiling byproducts . Post-synthesis purification via distillation or chromatography is critical to achieve >98% purity for research applications .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact (classified as Skin Irrit. 1, Skin Sens. 1) .
  • Work in well-ventilated areas or fume hoods to prevent inhalation of vapors (flash point: 93°C, closed cup) .
  • Storage in sealed containers at 2–8°C, away from oxidizers and ignition sources .
  • Immediate rinsing with water for 15+ minutes upon exposure, followed by medical consultation .

Q. How can researchers assess the purity of this compound, and what are common contaminants?

  • Methodological Answer : Gas chromatography (GC) or HPLC with UV detection (λ = 210–220 nm) is standard for quantifying residual monomers (e.g., methacrylic acid) and oligomers . For example, USP methods for methacrylate copolymers specify reverse-phase HPLC with methanol/water gradients . FT-IR can confirm hydroxyl group integrity (O–H stretch at ~3400 cm⁻¹), while Karl Fischer titration detects water content (>0.1% may inhibit polymerization) .

Advanced Research Questions

Q. How do polymerization conditions (e.g., initiators, temperature) affect the properties of this compound-based hydrogels?

  • Methodological Answer : Radical polymerization using AIBN or UV initiators (e.g., Irgacure 2959) at 60–80°C produces hydrogels with tunable crosslinking. Higher initiator concentrations (1–2 wt%) reduce gelation time but may increase brittleness . Post-polymerization swelling studies in PBS (pH 7.4) reveal equilibrium water content (EWC) values of 60–80%, dependent on crosslinker density (e.g., ethylene glycol dimethacrylate) . Rheological analysis (e.g., storage modulus G’) optimizes mechanical strength for biomedical applications .

Q. What analytical techniques resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Discrepancies in ecotoxicity (e.g., LC50 for fish: 4.2 mg/L vs. 10 mg/L ) require standardized OECD 203 or 210 tests under controlled pH/temperature. For dermal sensitization (GHS Category 1B vs. unclassified ), murine local lymph node assays (LLNA) quantify EC3 values, with thresholds <10% indicating high potency . High-resolution LC-MS/MS can identify degradation products (e.g., acrylic acid) that contribute to variability in toxicity profiles .

Q. How can researchers mitigate oxygen inhibition during photopolymerization of this compound?

  • Methodological Answer : Oxygen scavengers (e.g., ascorbic acid at 0.1–0.5 wt%) or inert gas purging (N₂/Ar) reduce inhibition, improving conversion rates by 20–30% . Two-stage curing (UV followed by thermal post-curing at 50°C) enhances crosslinking density. Real-time FT-NIR spectroscopy monitors C=C bond conversion (peak at 1630 cm⁻¹) to optimize energy dose (e.g., 500–1000 mJ/cm²) .

Q. What methodologies quantify residual monomer release from this compound polymers in biomedical applications?

  • Methodological Answer : Accelerated extraction in simulated body fluid (37°C, 7 days) followed by headspace GC-MS detects VOCs (e.g., 2-hydroxypropyl methacrylate) at ppm levels . For in situ monitoring, microdialysis coupled with HPLC quantifies diffusion kinetics in tissue models . ISO 10993-12 guidelines recommend limits <0.1% residual monomer to ensure biocompatibility .

Q. How do environmental factors (pH, UV exposure) influence the degradation of this compound polymers in ecological studies?

  • Methodological Answer : Hydrolytic degradation at pH >8 cleaves ester bonds, monitored via GPC (Mn reduction by 30–50% over 30 days) . UV weathering (QUV-A, 340 nm) induces chain scission, analyzed by FT-IR (C=O peak broadening) and tensile testing (50% loss in elongation at break) . OECD 301B biodegradation tests show <10% mineralization in 28 days, indicating persistence in aquatic systems .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the flammability classification of this compound?

  • Resolution : Discrepancies arise from testing methods (closed vs. open cup) and sample purity. Sigma-Aldrich classifies it as flammable (Category 4, flash point 93°C ), while others omit this due to higher purity grades (>99%) with added stabilizers (e.g., hydroquinone) raising the flash point . Researchers should validate material SDS and conduct closed-cup testing per ASTM D93.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.